molecular formula C21H18ClF5N4O4 B605930 Orludodstat CAS No. 2225819-06-5

Orludodstat

Katalognummer: B605930
CAS-Nummer: 2225819-06-5
Molekulargewicht: 520.8 g/mol
InChI-Schlüssel: KNVJMHHAXCPZHF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Orludodstat is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH), with potential antineoplastic activity. Upon administration, this compound specifically targets, binds to and prevents the activation of DHODH, thereby preventing the fourth enzymatic step in de novo pyrimidine synthesis. This prevents uridine monophosphate (UMP) formation, DNA synthesis, cell division and cellular proliferation, causes reactive oxygen species (ROS) production, enables differentiation and induces apoptosis in susceptible tumor cells. DHODH, a mitochondrial enzyme, catalyzes the conversion of dihydroorotate (DHO) to orotate in the endogenous synthesis of UMP.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVJMHHAXCPZHF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF5N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225819-06-5
Record name Orludodstat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORLUDODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAY-2402234: A Technical Guide to its DHODH Inhibition Pathway and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-2402234 is a novel, potent, and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including malignant cells, which often have a high demand for nucleotides to support DNA and RNA synthesis.[3] By targeting DHODH, BAY-2402234 effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of differentiation, and apoptosis in various cancer models, with a particular focus on myeloid malignancies.[1][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies related to BAY-2402234.

Core Mechanism: DHODH Inhibition Pathway

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This process is coupled to the mitochondrial electron transport chain. Inhibition of DHODH by BAY-2402234 blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is subsequently converted to other pyrimidines required for nucleic acid synthesis.[2] The consequent pyrimidine starvation is believed to trigger a cascade of cellular events, including the induction of differentiation programs and cell death in susceptible cancer cells.[1]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Proliferation Cell Proliferation Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Nucleic_Acids->Proliferation Differentiation Cell Differentiation Apoptosis Apoptosis BAY2402234 BAY-2402234 BAY2402234->DHODH Inhibition BAY2402234->Differentiation Induces BAY2402234->Apoptosis Induces

Figure 1: BAY-2402234 inhibits DHODH, blocking pyrimidine synthesis and promoting anti-cancer effects.

Quantitative Preclinical Data

The preclinical efficacy of BAY-2402234 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of BAY-2402234
ParameterValueCell Lines/SystemReference
DHODH Inhibition (IC50) 1.2 nMHuman DHODH enzyme[3]
Cell Proliferation Inhibition (IC50) 0.08 - 8.2 nMPanel of 9 leukemia cell lines[3]
Differentiation Induction (EC50 for CD11b) 3.16 nMMOLM-13 (AML)[3]
0.96 nMHEL (AML)[3]
Table 2: In Vivo Efficacy of BAY-2402234 in AML Xenograft Models
Xenograft ModelTreatmentKey OutcomesReference
MOLM-13 (subcutaneous) Daily oral administrationDose-dependent tumor growth inhibition[5]
MV4-11 (subcutaneous) 1.25, 2.5, and 5 mg/kg dailyReduction in tumor volume[3]
HL-60 (disseminated) 5 mg/kg dailyIncreased median survival (13 to 25 days)[6]
MV4-11 (disseminated) 4 mg/kg daily70% survival at day 46 vs. 0% in control[6]
Patient-Derived Xenograft (PDX) Not specifiedIncreased survival[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BAY-2402234 on the proliferation of acute myeloid leukemia (AML) cell lines.

1. Cell Culture:

  • AML cell lines (e.g., MOLM-13, MV4-11, HEL, TF-1) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • BAY-2402234 is serially diluted in culture medium and added to the wells to achieve a range of final concentrations (e.g., 0.1 pM to 1 µM).

  • A vehicle control (e.g., DMSO) is included.

  • For rescue experiments, parallel plates are set up with the addition of 100 µM uridine.[6]

  • Plates are incubated for 72-96 hours.

3. Data Analysis:

  • Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by MTT assay.

  • Luminescence or absorbance is measured using a plate reader.

  • Data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Flow Cytometry for Differentiation Marker (CD11b) Analysis

This protocol details the measurement of cell surface expression of the myeloid differentiation marker CD11b.

1. Cell Treatment:

  • AML cells are treated with varying concentrations of BAY-2402234 or vehicle control for 4 to 6 days.[6]

2. Staining Procedure:

  • Approximately 1 x 106 cells are harvested and washed with FACS buffer (PBS with 2% FBS).

  • Cells are incubated with a fluorochrome-conjugated anti-CD11b antibody (or an isotype control) for 30 minutes at 4°C in the dark.

  • Cells are washed twice with FACS buffer.

3. Data Acquisition and Analysis:

  • Stained cells are analyzed on a flow cytometer.

  • The geometric mean fluorescence intensity (MFI) of CD11b is quantified.

  • The percentage of CD11b-positive cells is determined by gating on the isotype control.

  • EC50 values for CD11b induction are calculated.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Cell_Culture AML Cell Culture Treatment_IV BAY-2402234 Treatment Cell_Culture->Treatment_IV Proliferation_Assay Proliferation Assay (IC50) Treatment_IV->Proliferation_Assay Differentiation_Assay Differentiation Assay (CD11b FACS, EC50) Treatment_IV->Differentiation_Assay Xenograft AML Xenograft Implantation (Subcutaneous or Disseminated) Treatment_IVO Oral Administration of BAY-2402234 Xenograft->Treatment_IVO Tumor_Monitoring Tumor Volume Monitoring Treatment_IVO->Tumor_Monitoring Survival_Analysis Survival Analysis Treatment_IVO->Survival_Analysis PD_Analysis Pharmacodynamic Analysis (Plasma DHO, Tumor CD11b) Treatment_IVO->PD_Analysis

Figure 2: General experimental workflow for the preclinical evaluation of BAY-2402234.
In Vivo AML Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of BAY-2402234 in a subcutaneous AML xenograft model.

1. Animal Husbandry:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Animals are housed in a pathogen-free environment.

2. Cell Implantation:

  • 5-10 million AML cells (e.g., MV4-11) in 100-200 µL of a mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.[7]

3. Treatment:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[7]

  • BAY-2402234 is formulated for oral gavage and administered daily at specified doses (e.g., 1.25, 2.5, 5 mg/kg).[3]

  • The control group receives the vehicle.

4. Efficacy Assessment:

  • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

  • Body weight is monitored as an indicator of toxicity.

  • For disseminated models, survival is the primary endpoint, and disease burden can be monitored by flow cytometry of peripheral blood for human-specific markers (e.g., hCD45).[6]

Measurement of Plasma Dihydroorotate (DHO)

This protocol outlines the bioanalytical method for quantifying DHO in plasma as a pharmacodynamic biomarker of DHODH inhibition.

1. Sample Collection:

  • Blood is collected from treated and control animals at various time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Sample Preparation:

  • Due to endogenous DHO levels, a surrogate matrix (e.g., bovine serum albumin solution) is often used for the calibration curve.[8]

  • Plasma samples and standards are subjected to protein precipitation with a solvent like acetonitrile, often containing a stable isotope-labeled internal standard for DHO.[8]

  • The supernatant is collected after centrifugation.

3. LC-MS/MS Analysis:

  • The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Chromatographic separation is achieved on a C18 column.

  • DHO is detected and quantified using multiple reaction monitoring (MRM) in negative ion mode.

Clinical Development

BAY-2402234 has entered clinical development for the treatment of myeloid malignancies. A Phase 1, open-label, multicenter study (NCT03404726) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-leukemic activity of BAY-2402234 in patients with acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML).[1][9] The study involved a dose-escalation phase followed by expansion cohorts.

Conclusion

BAY-2402234 is a promising therapeutic agent that targets a key metabolic vulnerability in rapidly proliferating cancers. Its potent and selective inhibition of DHODH leads to pyrimidine depletion, resulting in the induction of differentiation and inhibition of tumor growth in preclinical models of myeloid malignancies. The well-defined mechanism of action and the availability of a pharmacodynamic biomarker make BAY-2402234 a compelling candidate for further clinical investigation. The experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

References

Orludodstat's Impact on Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY 2402234) is a potent, selective, and orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis, making it a key therapeutic target in rapidly proliferating cells, such as those found in various malignancies.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cellular metabolism and proliferation, and detailed protocols for its preclinical evaluation.

Introduction to Pyrimidine Synthesis and DHODH

Cells can generate pyrimidine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.[3] While the salvage pathway recycles existing pyrimidines, rapidly dividing cells, particularly cancer cells, heavily rely on the de novo pathway to meet their high demand for DNA and RNA precursors.[3]

The de novo pathway is a multi-step enzymatic process. Dihydroorotate dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this cascade, catalyzing the rate-limiting oxidation of dihydroorotate (DHO) to orotate.[1][4] This reaction is coupled to the mitochondrial electron transport chain.[5] The inhibition of DHODH effectively halts the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides, leading to pyrimidine starvation.[1]

This compound: Mechanism of Action

This compound is a highly selective inhibitor that targets the ubiquinone-binding site of the DHODH enzyme.[6] By binding to and inactivating DHODH, this compound blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[1] This pyrimidine starvation has several downstream consequences in susceptible cells:

  • Inhibition of DNA and RNA Synthesis: The lack of essential pyrimidine building blocks prevents nucleic acid replication and transcription.[5]

  • Cell Cycle Arrest: Cells are unable to progress through the cell cycle, primarily arresting in the S-phase.[3][5]

  • Induction of Apoptosis: Prolonged pyrimidine depletion triggers programmed cell death.[1]

  • Induction of Differentiation: In certain hematological malignancies like acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome the characteristic differentiation block, promoting the maturation of malignant cells.[2]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

DHODH_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine + Aspartate + CO2 CAD CAD Enzyme Complex Glutamine->CAD DHO Dihydroorotate CAD->DHO DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Downstream UTP, CTP, TTP (DNA/RNA Synthesis) UMP->Downstream This compound This compound (BAY 2402234) This compound->Inhibition Inhibition->DHODH

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

Quantitative Data

This compound demonstrates high potency against its target enzyme and potent anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.

Table 1: In Vitro Enzymatic Inhibition

Compound Target Assay Type Parameter Value

| this compound (BAY 2402234) | Human DHODH | Cell-free enzymatic assay | IC50 | 1.2 nM[7] |

Table 2: In Vitro Anti-proliferative Activity

Compound Cell Line Cancer Type Parameter Value Notes
This compound (BAY 2402234) OCI-LY19 Diffuse Large B-cell Lymphoma (DLBCL) IC50 5 pM[8] Highly sensitive cell line.

| this compound (BAY 2402234) | MOLM-13, HEL, MV4-11, SKM-1, THP-1 | Acute Myeloid Leukemia (AML) | - | Potent inhibition | Effective in the sub-nanomolar to low-nanomolar range.[7] |

Experimental Protocols

The evaluation of DHODH inhibitors like this compound involves a series of biochemical and cell-based assays.

DHODH Enzymatic Activity Assay (DCIP-based)

This colorimetric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[9][10]

  • Principle: DHODH catalyzes the oxidation of DHO to orotate, transferring electrons to a cofactor (e.g., Coenzyme Q10), which then reduces DCIP. The reduction of blue DCIP leads to a decrease in absorbance at ~600-650 nm, which is proportional to DHODH activity.[11][12]

  • Materials:

    • Recombinant human DHODH protein

    • This compound

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10) or Decylubiquinone

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[12]

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.

    • In a 96-well plate, add recombinant human DHODH and the desired concentrations of this compound (or vehicle control).

    • Add a reagent mix containing CoQ10 and DCIP to the wells.[3]

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[12]

    • Initiate the enzymatic reaction by adding DHO (e.g., final concentration of 500 µM).[12]

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-20 minutes.[11][12]

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT-based)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[13]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

  • Materials:

    • AML cell lines (e.g., MOLM-13)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • This compound

    • MTT solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well for AML lines).[7]

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[7]

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at a wavelength of ~570 nm.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and distinguishes it from necrosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) staining solution

    • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[15]

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest 1-5 x 10⁵ cells by centrifugation.[15]

    • Wash the cells once with cold PBS.[15]

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15]

    • Incubate for 15-20 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each sample.[15]

    • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]

Visualizing Workflows and Relationships

Experimental Workflow for Inhibitor Evaluation

A logical progression of experiments is crucial for characterizing a novel DHODH inhibitor like this compound.

Workflow cluster_primary Primary Screening cluster_secondary Secondary Cellular Assays cluster_tertiary In Vivo Evaluation EnzymeAssay DHODH Enzymatic Assay (Determine IC50) Viability Cell Viability Assay (Determine IC50 in cell lines) EnzymeAssay->Viability Potent Hit Apoptosis Apoptosis Assay (Confirm mechanism of cell death) Viability->Apoptosis CellCycle Cell Cycle Analysis (Determine effect on progression) Viability->CellCycle Metabolomics Metabolite Analysis (Confirm target engagement) Viability->Metabolomics Xenograft AML Xenograft Model (Assess anti-tumor efficacy) Viability->Xenograft Promising Candidate Apoptosis->Xenograft Promising Candidate CellCycle->Xenograft Promising Candidate Metabolomics->Xenograft Promising Candidate

Caption: A typical experimental workflow for evaluating a DHODH inhibitor.
Logical Relationship of DHODH Inhibition

The cellular consequences of this compound treatment follow a clear logical pathway stemming from the initial enzymatic inhibition.

Logical_Relationship A This compound Administration B DHODH Inhibition A->B C Depletion of Pyrimidine Pool (↓ UMP, UTP, CTP) B->C D Inhibition of DNA & RNA Synthesis C->D E S-Phase Cell Cycle Arrest D->E F Inhibition of Cell Proliferation D->F E->F G Induction of Apoptosis E->G F->G H Therapeutic Effect (e.g., Anti-Tumor Activity) F->H G->H

Caption: The logical cascade from DHODH inhibition to therapeutic effect.

Conclusion

This compound is a potent and selective inhibitor of DHODH, representing a promising therapeutic strategy for malignancies that are highly dependent on the de novo pyrimidine synthesis pathway, such as AML. Its mechanism of action, leading to pyrimidine starvation, cell cycle arrest, and apoptosis, is well-defined. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued preclinical and clinical investigation of this compound and other DHODH inhibitors in oncology and other relevant disease areas.

References

Orludodstat: A Technical Guide to a Novel DHODH Inhibitor for Myeloid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY-2402234) is a potent and selective, orally bioavailable small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By targeting DHODH, this compound disrupts DNA synthesis and cell proliferation, leading to cell cycle arrest, differentiation, and apoptosis in rapidly dividing cells, particularly in the context of acute myeloid leukemia (AML).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Rationale

The discovery of this compound stems from the recognition that rapidly proliferating cancer cells, such as those in AML, are heavily reliant on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides for DNA and RNA synthesis.[3] Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1][3] Inhibition of DHODH presents a promising therapeutic strategy to selectively target these malignant cells. This compound was developed by Bayer as a highly potent and selective inhibitor of human DHODH.[3]

Chemical Synthesis

While a detailed, step-by-step synthesis of this compound has not been publicly disclosed in a single procedural document, the synthesis can be inferred from patent literature and the known chemistry of its constituent moieties: a substituted benzamide and a 1,2,4-triazole heterocycle. The following proposed synthetic route is based on established synthetic methodologies for similar compounds.

The synthesis of this compound can be envisioned as a multi-step process culminating in the amide coupling of a substituted benzoic acid intermediate with a substituted aniline.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the triazole-containing benzoic acid intermediate.

A key intermediate is the substituted benzoic acid bearing the 1,2,4-triazole moiety. This can be prepared from a suitably substituted fluorobenzoic acid derivative. The triazole ring is often formed through the reaction of a hydrazine derivative with a suitable precursor.

Step 2: Synthesis of the trifluoromethyl-containing aniline fragment.

The synthesis of the aniline portion of the molecule involves the introduction of the trifluoromethyl group, which can be achieved through various fluorination strategies on a suitable precursor.

Step 3: Amide Coupling.

The final step involves the amide bond formation between the carboxylic acid from Step 1 and the aniline from Step 2. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed to facilitate this reaction.

Purification and Characterization:

The final product would be purified using standard techniques such as column chromatography and/or recrystallization. Characterization would be performed using techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of DHODH.[1][3] This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[1][3] The depletion of the pyrimidine pool leads to a reduction in the building blocks necessary for DNA and RNA synthesis, thereby halting cell proliferation and inducing cell death in rapidly dividing cancer cells.[1]

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to This compound This compound This compound->DHODH DHODH->Orotate Inhibited by this compound

Signaling pathway of this compound's mechanism of action.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against DHODH and robust anti-proliferative effects in various AML cell lines.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DHODH IC50 Cell-free assay1.2 nM[2]
Proliferation IC50 MOLM-130.08 - 8.2 nM (range across 9 leukemia cell lines)[2]
HEL0.08 - 8.2 nM (range across 9 leukemia cell lines)[2]
CD11b Upregulation EC50 MOLM-133.16 nM[2]
HEL0.96 nM[2]

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: Human AML cell lines (e.g., MOLM-13, HEL) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Setup: Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Plates are incubated for 96 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Experimental Protocol: Differentiation Assay (CD11b Upregulation)

  • Cell Culture and Treatment: AML cells are cultured and treated with this compound as described in the proliferation assay.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Staining: Cells are harvested, washed, and stained with a fluorescently labeled anti-CD11b antibody.

  • Flow Cytometry: The expression of CD11b is quantified by flow cytometry.

  • Data Analysis: EC50 values are determined from the dose-response curve of CD11b expression.

In Vivo Efficacy

This compound has shown significant anti-tumor efficacy in preclinical xenograft models of AML.

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
MV4-11 mouse xenograft1.25, 2.5, and 5 mg/kg, p.o.Reduced tumor volume[2]
AML patient-derived xenograft (PDX)Not specifiedIncreased survival[2]

Experimental Protocol: AML Xenograft Model

cluster_0 Cell Culture cluster_1 Implantation cluster_2 Treatment cluster_3 Monitoring & Analysis Cell_Lines Human AML Cell Lines (e.g., MV4-11) Implantation Subcutaneous injection into immunodeficient mice Cell_Lines->Implantation Treatment Oral administration of This compound or vehicle Implantation->Treatment Monitoring Tumor volume measurement Survival analysis Treatment->Monitoring

Workflow for in vivo AML xenograft studies.

  • Animal Models: Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: Human AML cells (e.g., 5 x 106 MV4-11 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis. Survival studies are also conducted.

Clinical Development

This compound (BAY-2402234) has entered clinical development. A Phase 1 clinical trial (NCT03404726) was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed/refractory AML and other myeloid malignancies.[4]

Conclusion

This compound is a promising, potent, and selective DHODH inhibitor with a clear mechanism of action and compelling preclinical anti-leukemic activity. Its ability to induce differentiation and inhibit proliferation in AML cells, coupled with its oral bioavailability, positions it as a potentially valuable therapeutic agent for myeloid malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

Orludodstat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (BAY-2402234) is a potent and selective small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical experimental data of this compound, intended to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the IUPAC name (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name (S)-N-(2-chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide[1]
Synonyms BAY-2402234[1]
CAS Number 2225819-06-5[1]
Molecular Formula C₂₁H₁₈ClF₅N₄O₄[1]
SMILES FC1=C(NC(C2=CC(F)=C(N3N=C(CO)N(CC)C3=O)C=C2O--INVALID-LINK--C(F)(F)F)=O)C(Cl)=CC=C1[1]
InChI Key KNVJMHHAXCPZHF-JTQLQIEISA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 520.84 g/mol [1]
Appearance Crystalline solid[2]
Solubility DMSO: 100 mg/mL (191.99 mM) Ethanol: 33 mg/mL Water: Insoluble[3]
LogD 2.7[4]
Melting Point Not publicly available
Boiling Point Not publicly available
pKa Not publicly available

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This step is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine triphosphates) that are essential for DNA and RNA synthesis.[5]

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines.[6] Rapidly proliferating cells, such as those found in myeloid malignancies, are highly dependent on the de novo pathway to meet their high demand for nucleotides.[7] Depletion of pyrimidines leads to a cascade of cellular events, including:

  • Cell Cycle Arrest: The lack of necessary building blocks for DNA replication halts cell division.[8]

  • Induction of Apoptosis: Sustained pyrimidine starvation triggers programmed cell death.[5]

  • Cellular Differentiation: In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to induce the differentiation of malignant cells into more mature, non-proliferating cell types.[1][7]

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

DeNovoPyrimidineSynthesis cluster_mito Mitochondrion Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP NMPK UTP UTP UDP->UTP NDPK dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP CTPS DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUDP->dTMP TS dTMP->DNA_RNA CPSII CPSII ATCase ATCase DHOase DHOase DHODH DHODH UMPS1 UMPS UMPS2 UMPS NMPK NMPK NDPK NDPK CTPS CTPS RNR RNR TS TS This compound This compound (BAY-2402234) This compound->DHODH Inhibition

De novo pyrimidine synthesis pathway and this compound's point of inhibition.

Preclinical Data

This compound has demonstrated potent activity in various preclinical models, particularly in the context of acute myeloid leukemia (AML).

Table 3: In Vitro Activity of this compound
Cell LineCancer TypeAssayEndpointValueReference
Human DHODH-Enzyme InhibitionIC₅₀1.2 nM[2]
MOLM-13AMLCell ProliferationIC₅₀0.08 - 8.2 nM (range across 9 cell lines)[2]
HELAMLCell ProliferationIC₅₀0.08 - 8.2 nM (range across 9 cell lines)[2]
MV4-11AMLCell ProliferationIC₅₀0.08 - 8.2 nM (range across 9 cell lines)[2]
SKM-1AMLCell ProliferationIC₅₀0.08 - 8.2 nM (range across 9 cell lines)[2]
THP-1AMLCell ProliferationIC₅₀0.08 - 8.2 nM (range across 9 cell lines)[2]
MOLM-13AMLDifferentiation (CD11b upregulation)EC₅₀3.16 nM[4]
HELAMLDifferentiation (CD11b upregulation)EC₅₀0.96 nM[4]
Table 4: In Vivo Activity of this compound in AML Xenograft Models
ModelTreatmentOutcomeReference
Subcutaneous & Disseminated AML XenograftsMonotherapyStrong anti-tumor efficacy[7]
Patient-Derived Xenograft (PDX) modelsMonotherapyStrong anti-tumor efficacy[7]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: AML cell lines (e.g., MOLM-13, HEL, MV4-11, SKM-1, THP-1) are seeded in 96-well plates at a density of 20,000 cells per well in their respective growth media.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO). A parallel set of wells is co-treated with 100 µM uridine to confirm the on-target effect of DHODH inhibition.

  • Incubation: Plates are incubated for 96 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer.

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., female ICR SCID mice) are inoculated with human AML cells (e.g., MOLM-13) either subcutaneously or intravenously to establish tumors.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose (e.g., 4 mg/kg) and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models, or by monitoring for signs of disease progression in systemic models. Animal body weight and overall health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some studies, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

The following diagram illustrates a typical experimental workflow for evaluating a DHODH inhibitor like this compound.

ExperimentalWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay Cell_Culture AML Cell Line Culture (e.g., MOLM-13, HEL) Enzyme_Assay->Cell_Culture Identifies potent inhibitor Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Differentiation_Assay Differentiation Assay (e.g., CD11b FACS) Cell_Culture->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide) Cell_Culture->Cell_Cycle_Assay Xenograft_Model AML Xenograft Model (e.g., SCID mice) Proliferation_Assay->Xenograft_Model Confirms cellular activity Treatment_Admin This compound Administration (Oral) Xenograft_Model->Treatment_Admin Tumor_Monitoring Tumor Growth and Survival Monitoring Treatment_Admin->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (Tumor/Blood Samples) Tumor_Monitoring->Ex_Vivo_Analysis

A representative experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of DHODH with demonstrated preclinical efficacy in models of myeloid malignancies. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its development as a targeted anticancer agent. The data summarized in this technical guide, including its chemical properties, in vitro and in vivo activity, and associated experimental protocols, offer a valuable resource for the scientific community engaged in cancer research and drug discovery. Further investigation into this compound and the broader class of DHODH inhibitors holds promise for the development of new therapeutic strategies for patients with hematological cancers and potentially other proliferative disorders.

References

The Pharmacodynamics of Orludodstat: A Technical Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (formerly BAY 2402234) is a potent and selective, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling therapeutic target. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of the intracellular pyrimidine pool, which is necessary for DNA and RNA synthesis.[1] The consequences for cancer cells are profound, leading to a cascade of events including cell cycle arrest, induction of differentiation, and ultimately, apoptosis.[3][4]

Quantitative Analysis of this compound's Effects

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Target/Cell LineAssay TypeIC50/EC50Reference(s)
DHODH (human)Cell-free enzyme assay1.2 nM[5]
MOLM-13 (AML)Cell Differentiation (CD11b upregulation)3.16 nM
HEL (AML)Cell Differentiation (CD11b upregulation)0.96 nM
THP-1 (AML)Cell Differentiation (CD14 expression)3.4 nM[6]
THP-1 (AML)Apoptosis (Annexin-V positive)2.4 nM[6]
OCI-LY19 (DLBCL)Proliferation Assay5 pM[4]
Raji (Burkitt's Lymphoma)Proliferation Assay (MTT)Not specified, but effective[6]

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against its direct target, DHODH, and its effects on various cancer cell lines.

Cell LineTreatmentEffectQuantitative DataReference(s)
MT-4 (HTLV-1 infected T-cell)48h with BAY2402234Increased S phase populationStatistically significant increase[7]
MT-2 (HTLV-1 infected T-cell)48h with BAY2402234Increased S phase populationStatistically significant increase[7]

Table 2: Effect of this compound on Cell Cycle Progression. This table details the impact of this compound on the cell cycle in specific cancer cell lines.

Signaling Pathway and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the methodologies used to study it, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action This compound This compound (BAY 2402234) DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool Depletion Pyrimidine_Synthesis->Pyrimidine_Pool Leads to DNA_RNA_Synthesis DNA & RNA Synthesis Inhibition Pyrimidine_Pool->DNA_RNA_Synthesis Impairs Differentiation Induction of Differentiation Pyrimidine_Pool->Differentiation Apoptosis Apoptosis Pyrimidine_Pool->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Differentiation->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Experimental Workflow for In Vitro Analysis Cell_Culture Cancer Cell Culture (e.g., AML cell lines) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Cleaved Caspase-3, PARP) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Logical Relationships in In Vivo Studies PDX_Model Establishment of AML PDX Model (Patient-Derived Xenograft) Treatment_Group Treatment Group (this compound) PDX_Model->Treatment_Group Control_Group Control Group (Vehicle) PDX_Model->Control_Group Tumor_Monitoring Tumor Growth Monitoring (Tumor volume, survival) Treatment_Group->Tumor_Monitoring Biomarker_Analysis Biomarker Analysis (e.g., CD markers, plasma DHO levels) Treatment_Group->Biomarker_Analysis Control_Group->Tumor_Monitoring Control_Group->Biomarker_Analysis Efficacy_Evaluation Efficacy Evaluation (Comparison between groups) Tumor_Monitoring->Efficacy_Evaluation Biomarker_Analysis->Efficacy_Evaluation

References

Orlistat Target Validation in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, presenting novel therapeutic opportunities. One key enzyme in this altered metabolic landscape is Fatty Acid Synthase (FASN), which is responsible for the de novo synthesis of fatty acids. In many solid tumors, FASN is overexpressed and has been linked to aggressive tumor phenotypes and poor prognosis. Orlistat, a well-known anti-obesity drug, has been identified as a potent inhibitor of FASN, making it a compelling candidate for repurposing in oncology. This technical guide provides a comprehensive overview of the target validation of Orlistat in solid tumors, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The evidence presented herein supports FASN as a viable therapeutic target in a range of solid malignancies and underscores the potential of Orlistat and other FASN inhibitors in cancer therapy.

Introduction: Fatty Acid Synthase (FASN) as a Therapeutic Target in Oncology

Normal cells preferentially utilize circulating fatty acids for their metabolic needs. In contrast, many cancer cells exhibit a heightened de novo synthesis of fatty acids, a process heavily reliant on the enzymatic activity of FASN. This metabolic shift provides rapidly proliferating tumor cells with the necessary lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.

The expression of FASN is significantly upregulated in a variety of solid tumors, including those of the breast, prostate, colon, lung, ovary, and stomach.[1] This overexpression is often correlated with tumor progression, increased aggressiveness, and poor patient outcomes. The dependence of cancer cells on FASN-mediated lipogenesis, coupled with the relatively low expression of FASN in most normal adult tissues, presents a therapeutic window for targeting this enzyme.

Orlistat, an FDA-approved lipase inhibitor for the management of obesity, has been shown to exert anti-tumor effects through the inhibition of FASN.[1] It forms a covalent bond with the thioesterase domain of FASN, preventing the release of newly synthesized fatty acids and leading to a cascade of anti-neoplastic effects.[2]

Quantitative Preclinical Efficacy of Orlistat

The anti-tumor activity of Orlistat has been evaluated in a multitude of preclinical studies across various solid tumor types. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition observed in these studies.

Table 1: In Vitro Cytotoxicity of Orlistat in Solid Tumor Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaLN229277.9
Hepatocellular CarcinomaHuh7SR102.67
Hepatocellular Carcinoma7721SR133.67
Endometrial CancerPrimary Culture (EC7)25.4
Endometrial CancerPrimary Culture146.4
Oral Squamous CarcinomaHSC-3~30 (at 48h)
Pancreatic CancerPANC-1~25 (for 50% proliferation inhibition)
Colorectal CancerHT-29>10 (reversal by palmitate)[3]
Lung CancerH1299, A549Not specified, induces ferroptosis[4]
Ovarian CancerSKOV3, A2780Not specified, induces apoptosis
Breast CancerSK-Br3Not specified, induces apoptosis[5]
Table 2: In Vivo Tumor Growth Inhibition by Orlistat in Xenograft Models
Cancer TypeAnimal ModelOrlistat DosageTumor Growth InhibitionReference
Prostate Cancer (PC-3)Nude Mice240 mg/kg/day16-63%
Endometrial CancerLkb1/p53 mutant mice (HFD)60 mg/kg/day67.06%
Endometrial CancerLkb1/p53 mutant mice (LFD)60 mg/kg/day32.62%
Colorectal Cancer (HT-29)Nude MiceNot specified55%[6]
Melanoma (B16-F10)C57BL/6 MiceNot specified53.4% reduction in lung colonies
Oral Tongue Squamous CarcinomaNude MiceNot specifiedSignificant decrease in tumor size
Ovarian Cancer (A2780cis)Nude Mice240 mg/kg/dayDelayed tumor growth (in combination with cisplatin)[7][8]
Pancreatic Neuroendocrine Tumor (QGP-1)Nude Mice10 mg/kg/daySignificant inhibition
Colorectal Cancer (HCT116-LOHP)Nude MiceNot specifiedSignificant reduction with oxaliplatin[9]

Core Signaling Pathways and Mechanisms of Action

Orlistat's inhibition of FASN triggers a multi-pronged attack on tumor cell biology, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These effects are mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

FASN inhibition by Orlistat leads to the accumulation of the FASN substrate malonyl-CoA and a depletion of the end-product palmitate. This metabolic stress activates intrinsic and extrinsic apoptotic pathways. Key mechanisms include:

  • Caspase Activation: Orlistat treatment has been shown to increase the expression of cleaved caspase-3 and caspase-9 in ovarian and prostate cancer cells, leading to programmed cell death.[1]

  • Modulation of Bcl-2 Family Proteins: In some contexts, Orlistat can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring apoptosis.

  • Induction of Ferroptosis: In lung cancer cells, Orlistat has been shown to induce a form of iron-dependent cell death known as ferroptosis by reducing the expression of glutathione peroxidase 4 (GPX4) and increasing lipid peroxidation.[4]

  • TRAIL Sensitization: Orlistat can enhance the sensitivity of hormone-refractory prostate cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[1]

Cell Cycle Arrest

By depriving cancer cells of the lipids necessary for new membrane synthesis, FASN inhibition effectively halts cell cycle progression. Orlistat has been demonstrated to induce cell cycle arrest at various phases:

  • G1 Phase Arrest: In endometrial cancer cells, Orlistat leads to an arrest in the G1 phase of the cell cycle.[1]

  • G2/M Phase Arrest: In oral squamous carcinoma cells, Orlistat treatment results in an accumulation of cells in the G2/M phase.[1]

  • S Phase Accumulation: In breast cancer cells, Orlistat can cause an accumulation of cells in the S phase.[5]

This cell cycle arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin E.[1]

Inhibition of Angiogenesis

Tumor growth and metastasis are dependent on the formation of new blood vessels, a process known as angiogenesis. Orlistat has been shown to inhibit angiogenesis, likely by affecting the proliferation and function of endothelial cells. A key mechanism is the suppression of Vascular Endothelial Growth Factor (VEGF) production, a critical signaling molecule in angiogenesis.[1]

Modulation of Key Signaling Pathways

The anti-tumor effects of Orlistat are underpinned by its ability to modulate critical cancer-related signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN is a downstream target of this pathway, and its inhibition by Orlistat can, in turn, lead to decreased phosphorylation of AKT and downstream mTOR targets like p70S6K and 4E-BP1.[1]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, cell survival, and proliferation. Orlistat has been shown to inhibit the NF-κB pathway in colorectal and prostate cancer cells.[1]

  • MAPK/ERK Pathway: In pancreatic neuroendocrine tumors, Orlistat has been found to inhibit the MAPK signaling pathway.

Mandatory Visualizations

Signaling Pathways

Orlistat_FASN_Signaling cluster_upstream Upstream Regulation of FASN cluster_fasn FASN and Lipid Synthesis cluster_downstream Downstream Effects of FASN Activity cluster_orlistat Orlistat Intervention GrowthFactors Growth Factors (EGF, PDGF, etc.) ReceptorTyrosineKinases Receptor Tyrosine Kinases (EGFR, HER2) GrowthFactors->ReceptorTyrosineKinases PI3K PI3K ReceptorTyrosineKinases->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN FASN (Fatty Acid Synthase) SREBP1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Synthesizes Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AngiogenesisInhibition Inhibition of Angiogenesis AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN MembraneSynthesis Membrane Synthesis Palmitate->MembraneSynthesis ProteinPalmitoylation Protein Palmitoylation (e.g., EGFR) Palmitate->ProteinPalmitoylation EnergyStorage Energy Storage (Lipid Droplets) Palmitate->EnergyStorage SignalingMolecules Signaling Molecules Palmitate->SignalingMolecules CellProliferation Cell Proliferation MembraneSynthesis->CellProliferation CellSurvival Cell Survival SignalingMolecules->CellSurvival Orlistat Orlistat Orlistat->FASN Inhibits Thioesterase Domain

Caption: Signaling pathways influenced by FASN and its inhibition by Orlistat.

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Phenotypic and Mechanistic Assays cluster_data_analysis Data Analysis and Interpretation start Start: Solid Tumor Cell Line Culture treatment Treat with Orlistat (Dose-Response and Time-Course) start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle angiogenesis Angiogenesis Assay (e.g., Tube Formation) treatment->angiogenesis western_blot Western Blot Analysis (for protein expression) treatment->western_blot ic50 Determine IC50 Values cell_viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist tube_quant Quantify Tube Formation angiogenesis->tube_quant protein_exp Analyze Protein Expression Levels western_blot->protein_exp end End: Mechanistic Insights and Target Validation ic50->end apoptosis_quant->end cell_cycle_dist->end tube_quant->end protein_exp->end

Caption: A typical experimental workflow for the in vitro validation of Orlistat.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical validation of Orlistat.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Orlistat on solid tumor cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Solid tumor cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Orlistat stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Orlistat in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing various concentrations of Orlistat or vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of Orlistat on the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-cleaved caspase-3, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Orlistat in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Solid tumor cell line

  • Matrigel (optional)

  • Orlistat formulation for injection (e.g., dissolved in a vehicle of ethanol and PEG400)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Orlistat (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group receives the vehicle alone.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Orlistat treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Orlistat on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

  • Add PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To assess the effect of Orlistat on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • Endothelial cell growth medium

  • Orlistat

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Seed endothelial cells onto the solidified matrix in the presence of various concentrations of Orlistat or vehicle control.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes.

Clinical Landscape and Future Directions

While the preclinical evidence for Orlistat's anti-tumor activity is compelling, its clinical development in oncology has been limited, partly due to its poor oral bioavailability for systemic effects. However, the validation of FASN as a therapeutic target has paved the way for the development of novel, more potent, and bioavailable FASN inhibitors.

One such inhibitor, TVB-2640, has shown promise in early-phase clinical trials for solid tumors, including breast and colon cancer.[10][11][12] These trials are crucial for establishing the safety and efficacy of FASN inhibition in cancer patients and for identifying predictive biomarkers of response.

Future research should focus on:

  • Developing novel formulations of Orlistat to improve its systemic bioavailability.

  • Conducting clinical trials to evaluate the efficacy of Orlistat, potentially in combination with other anti-cancer agents, in various solid tumors.

  • Identifying patient populations most likely to benefit from FASN-targeted therapies through biomarker discovery.

  • Further elucidating the complex interplay between FASN-mediated lipid metabolism and other cancer-associated signaling pathways.

Conclusion

The body of preclinical evidence strongly supports the validation of Fatty Acid Synthase as a key therapeutic target in a broad range of solid tumors. Orlistat, through its potent inhibition of FASN, has demonstrated significant anti-tumor activity in vitro and in vivo, primarily by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. This in-depth technical guide provides researchers and drug development professionals with a comprehensive resource summarizing the quantitative efficacy, core molecular mechanisms, and detailed experimental protocols for the continued investigation of Orlistat and other FASN inhibitors as a promising strategy in the fight against cancer. The ongoing clinical evaluation of novel FASN inhibitors will be critical in translating these promising preclinical findings into tangible benefits for patients.

References

Orludodstat's Role in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the disruption of DNA synthesis and subsequent cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing cell cycle arrest. It includes a compilation of available data, detailed experimental protocols for studying its effects, and diagrams of the key signaling pathways involved.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process tightly regulated by the cell cycle. The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this machinery is a hallmark of cancer, making it a prime target for therapeutic intervention.

This compound is a novel therapeutic agent that targets a fundamental metabolic process required for cell division: the de novo synthesis of pyrimidines. Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway to meet their increased demand for nucleotides. This dependency creates a therapeutic window for DHODH inhibitors like this compound.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of DHODH.[1] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis. The resulting nucleotide imbalance is thought to trigger a DNA damage response and stall DNA replication forks, ultimately leading to cell cycle arrest, primarily at the S-phase or G1-phase.[4][5][6]

Quantitative Data on this compound's Activity

Table 1: In Vitro Potency of this compound
Assay TypeTargetIC50
Cell-free assayDHODH1.2 nM[1]
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines*
Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia5
HELAcute Myeloid Leukemia8
MV4-11Acute Myeloid Leukemia6
SKM-1Acute Myeloid Leukemia10
THP-1Acute Myeloid Leukemia12
MDA-MB-231Breast Cancer25
MCF-7Breast Cancer30

*Disclaimer: The IC50 values in Table 2 are hypothetical and for illustrative purposes, based on the known high potency of this compound and the general sensitivity of AML cell lines to DHODH inhibitors.

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells*
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)552520
This compound (25 nM)504010
This compound (50 nM)45505

*Disclaimer: The cell cycle distribution data in Table 3 is hypothetical and for illustrative purposes to demonstrate the expected S-phase arrest induced by DHODH inhibitors.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer) or MOLM-13 (acute myeloid leukemia) can be used.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins
  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Orludodstat_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Pyrimidine_Synthesis->Pyrimidine_Pool DNA_Synthesis DNA Synthesis Pyrimidine_Pool->DNA_Synthesis CDK2_CyclinE CDK2/Cyclin E Pyrimidine_Pool->CDK2_CyclinE Depletion inhibits CDK2_CyclinA CDK2/Cyclin A Pyrimidine_Pool->CDK2_CyclinA Depletion inhibits S_Phase_Progression S-Phase Progression DNA_Synthesis->S_Phase_Progression Cell_Cycle_Arrest Cell Cycle Arrest S_Phase_Progression->Cell_Cycle_Arrest G1_S_Transition G1/S Transition G1_S_Transition->Cell_Cycle_Arrest CDK2_CyclinE->G1_S_Transition CDK2_CyclinA->S_Phase_Progression

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Seed Cancer Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix in 70% Cold Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Cell Cycle Phases (G1, S, G2/M) Analysis->Quantification

Caption: Workflow for analyzing this compound's effect on the cell cycle using flow cytometry.

Logical Relationship of this compound's Action

Logical_Relationship This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion DNA_Replication_Stress DNA Replication Stress Pyrimidine_Depletion->DNA_Replication_Stress Cell_Cycle_Checkpoint_Activation Cell Cycle Checkpoint Activation DNA_Replication_Stress->Cell_Cycle_Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S or G1 Phase) Cell_Cycle_Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Logical flow from this compound administration to the induction of apoptosis.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are highly dependent on the de novo pyrimidine synthesis pathway. Its potent inhibition of DHODH effectively depletes the building blocks necessary for DNA synthesis, leading to cell cycle arrest and subsequent cell death. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full potential in the development of novel cancer therapies. Further research is warranted to fully elucidate the downstream signaling events and to identify biomarkers that can predict sensitivity to this compound treatment.

References

Orludodstat and the Induction of Apoptosis Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orludodstat (BAY 2402234) is a novel, orally available, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2] By disrupting this pathway, this compound effectively halts DNA synthesis and cellular proliferation, leading to the induction of apoptosis in susceptible tumor cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers apoptotic signaling cascades, with a focus on the intrinsic mitochondrial pathway. It includes a summary of efficacy data, detailed experimental protocols for assessing its apoptotic effects, and visual diagrams of the key signaling pathways and workflows, designed for researchers, scientists, and professionals in drug development.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. Its evasion is a hallmark of cancer, making the induction of apoptosis a primary goal of many antineoplastic therapies.[3] this compound is a potent therapeutic agent that leverages this mechanism by targeting a fundamental metabolic pathway over-utilized by cancer cells.[1][4] As an inhibitor of DHODH, this compound creates a state of pyrimidine starvation, which not only arrests the cell cycle but also generates significant cellular stress, culminating in apoptosis.[1] This document details the specific signaling events initiated by this compound, from initial enzyme inhibition to the final execution of cell death.

The Role of DHODH in De Novo Pyrimidine Synthesis

Rapidly proliferating cells, particularly cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. They rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. DHODH is the fourth and only mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This reaction is coupled to the mitochondrial electron transport chain.[5] The dependence of cancer cells on this pathway makes DHODH a compelling target for therapeutic intervention.[4]

This compound's Core Mechanism of Action

This compound specifically binds to and inhibits DHODH, leading to several downstream consequences that are detrimental to cancer cells.[1]

  • Inhibition of Pyrimidine Synthesis : The primary effect is the blockage of Uridine Monophosphate (UMP) formation, a precursor for all other pyrimidines. This depletes the nucleotide pool required for DNA and RNA synthesis.[1]

  • Cell Cycle Arrest and Proliferation Block : The lack of necessary nucleotides leads to an S-phase arrest in the cell cycle, halting cell division and proliferation.[1][6]

  • Induction of Oxidative Stress : DHODH inhibition disrupts the mitochondrial respiratory chain, leading to the production of Reactive Oxygen Species (ROS).[1] ROS are potent signaling molecules that can trigger cellular damage and initiate apoptosis.

Orludodstat_Mechanism This compound This compound (BAY 2402234) DHODH DHODH Inhibition This compound->DHODH Pyrimidine Pyrimidine Synthesis Block DHODH->Pyrimidine ROS Reactive Oxygen Species (ROS) Production DHODH->ROS DNA_RNA DNA/RNA Synthesis Arrest Pyrimidine->DNA_RNA Apoptosis Apoptosis Induction Pyrimidine->Apoptosis Proliferation Cell Proliferation Inhibition DNA_RNA->Proliferation ROS->Apoptosis

Figure 1: Core mechanism of this compound action. Max Width: 760px.

This compound-Induced Apoptosis Signaling

The cellular stress induced by this compound, primarily through pyrimidine depletion and ROS production, converges on the intrinsic (mitochondrial) pathway of apoptosis.[1][5]

The Intrinsic (Mitochondrial) Pathway

This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members.[7][8]

  • Activation of Pro-Apoptotic Proteins : Cellular stress activates BH3-only proteins, which either directly activate BAX and BAK or neutralize anti-apoptotic Bcl-2 proteins.[9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores and leading to MOMP.[10]

  • Cytochrome c Release : MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8][11]

  • Apoptosome Formation : In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates the initiator caspase, procaspase-9, forming a complex known as the apoptosome.[12]

Intrinsic_Pathway cluster_0 Mitochondrion Mito_Stress Mitochondrial Stress (ROS, Pyrimidine Starvation) Bcl2_Balance Bcl-2 Family Shift (↑BAX/BAK, ↓Bcl-2) Mito_Stress->Bcl2_Balance MOMP MOMP Bcl2_Balance->MOMP CytC_Release Cytochrome c Release MOMP->CytC_Release Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c) CytC_Release->Apoptosome This compound This compound This compound->Mito_Stress Casp9 Caspase-9 Activation Apoptosome->Casp9

Figure 2: The intrinsic apoptosis pathway activated by this compound. Max Width: 760px.
Caspase Cascade Activation

Caspases are a family of cysteine proteases that execute the process of apoptosis.[13] They are activated in a hierarchical cascade.

  • Initiator Caspase Activation : The formation of the apoptosome leads to the auto-activation of caspase-9.[12]

  • Executioner Caspase Activation : Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[14]

  • Cleavage of Cellular Substrates : Active caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][15] This cleavage dismantles the cell, leading to the characteristic morphological changes of apoptosis.

Caspase_Cascade Casp9 Activated Initiator Caspase-9 Casp3 Executioner Pro-Caspase-3 Casp9->Casp3 Cleavage Active_Casp3 Activated Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleavage Substrates Other Cellular Substrates Active_Casp3->Substrates Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Substrates->Apoptosis

Figure 3: The caspase activation cascade downstream of DHODH inhibition. Max Width: 760px.

Quantitative Efficacy Data

The following tables summarize key quantitative data regarding the efficacy of this compound and other DHODH inhibitors.

Table 1: In Vitro Efficacy of DHODH Inhibitors

Compound Target Assay Type Cell Line(s) IC50 / Effective Concentration Incubation Time Reference
This compound (BAY 2402234) DHODH Cell-free - 1.2 nM N/A [2]
This compound (BAY 2402234) Cell Proliferation Cell-based AML (MOLM-13, HEL, etc.) 0.1 nM - 1 µM (range tested) 96 h [2]
Isobavachalcone Apoptosis Induction Cell-based HL60 (AML) 30 µM 48 h [4]

| (R)-HZ05 | Apoptosis Induction | Cell-based | JeKo-1 (MCL) | 80 nM (induced 49.1% apoptosis) | 120 h |[6] |

Table 2: In Vivo Efficacy of this compound

Compound Animal Model Dosage Administration Route Outcome Reference

| This compound (BAY 2402234) | Female ICR SCID mice with AML xenografts | 4 mg/kg | p.o. (oral) | Strong monotherapy efficacy, induced differentiation |[2] |

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cancer cell lines (e.g., MOLM-13, HL60) in 96-well plates at a density of 20,000 cells per well in their respective growth media.[2] For larger-scale assays (flow cytometry, western blot), seed 1 x 10⁶ cells in a T25 flask.[16]

  • Treatment : Prepare a stock solution of this compound in DMSO.[2] Dilute the stock solution in growth media to achieve the desired final concentrations (e.g., from 0.1 nM to 1 µM). Add the drug to the cells and incubate for the specified duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.[2]

Assessment of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[17] It relies on the translocation of phosphatidylserine to the outer cell membrane in early apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic/necrotic cells (allowing entry of Propidium Iodide, PI).[16]

Materials :

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (containing calcium)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Protocol :

  • Cell Collection : For adherent cells, collect the media (containing floating apoptotic cells) and detach the remaining cells with trypsin. For suspension cells, transfer directly to a tube. Collect approximately 1 x 10⁶ cells per sample.[16]

  • Washing : Centrifuge the cells (300 x g, 5 min), discard the supernatant, and wash the pellet twice with cold PBS.[16]

  • Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining : Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to the cell suspension.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[16]

Apoptosis_Workflow Start Seed Cancer Cells (e.g., 1x10⁶ cells/flask) Treat Treat with this compound (Dose- and Time-course) Start->Treat Harvest Harvest Adherent and Suspension Cells Treat->Harvest Wash Wash Cells with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Data Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic Analyze->Data

Figure 4: Experimental workflow for apoptosis detection via flow cytometry. Max Width: 760px.
Western Blot Analysis of Apoptotic Markers

Protocol :

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-BAX).

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and IC50 Determination (MTT Assay)

Protocol :

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with a serial dilution of this compound for a defined period (e.g., 72 hours).[19]

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at ~570 nm using a microplate reader.

  • IC50 Calculation : Normalize the absorbance values to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.[20]

Conclusion

This compound represents a highly specific and potent approach to cancer therapy by targeting the metabolic vulnerability of malignant cells. Its mechanism of action, centered on the inhibition of the mitochondrial enzyme DHODH, initiates a cascade of events including pyrimidine starvation and ROS production.[1] These stressors converge on the intrinsic apoptotic pathway, leading to the activation of the caspase cascade and efficient execution of programmed cell death.[4][5] The robust pre-clinical data, coupled with a clear, biomarker-guided mechanism, positions this compound as a promising agent for the treatment of various cancers, particularly hematological malignancies. The experimental protocols outlined herein provide a framework for further investigation into its efficacy and signaling effects in diverse cancer models.

References

Methodological & Application

Orludodstat In Vitro Assay Protocol for Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is crucial for the proliferation of rapidly dividing cells, including leukemia cells, which have an increased demand for pyrimidine nucleotides for DNA and RNA synthesis.[4][5][6] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[1][4][6] These characteristics make this compound a promising therapeutic agent for myeloid malignancies such as Acute Myeloid Leukemia (AML).[7] This document provides detailed protocols for the in vitro assessment of this compound's efficacy in leukemia cell lines.

Mechanism of Action: DHODH Inhibition

This compound targets and binds to DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1] Inhibition of DHODH by this compound blocks the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. This leads to a reduction in DNA and RNA synthesis, ultimately causing cell cycle arrest, induction of apoptosis, and cellular differentiation in leukemia cells.[1]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Synthesis cluster_Cellular_Effects Cellular Effects in Leukemia DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DHODH->Orotate Inhibition This compound This compound This compound->DHODH Pyrimidine_Pool Pyrimidine_Pool UMP->Pyrimidine_Pool UTP, CTP, TTP DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Differentiation Differentiation Cell_Proliferation->Differentiation Inhibition leads to

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and affecting leukemia cell proliferation.

Experimental Protocols

Cell Culture

A variety of human leukemia cell lines can be used to evaluate the in vitro efficacy of this compound. Commonly used AML cell lines that have shown sensitivity to DHODH inhibitors include MOLM-13, HEL, MV4-11, SKM-1, and THP-1.[2]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][8] Specific cell lines may have additional requirements. For example, THP-1 cells may require the addition of 0.05 mM 2-mercaptoethanol.[8]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Counting and Viability: Cell counts and viability can be determined using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

This compound Preparation

This compound is typically supplied as a powder and should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[2] The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cytotoxicity Assay (Cell Viability)

This assay determines the concentration of this compound that inhibits the growth of leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[4][5][9]

  • Procedure:

    • Seed leukemia cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.[2][9] The optimal seeding density should be determined for each cell line.

    • Incubate the plates for 24 hours to allow cells to acclimate.

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

    • Incubate the plates for 72-96 hours.[2][4]

    • For MTT assays, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.

    • For CellTiter-Glo® assays, follow the manufacturer's instructions, which typically involve adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.[4][5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Measurement Measurement cluster_Analysis Data Analysis start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Serial Dilutions add_this compound Add this compound to Wells incubate_24h->add_this compound prepare_this compound->add_this compound incubate_72_96h Incubate 72-96h add_this compound->incubate_72_96h add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_72_96h->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal calculate_viability Calculate % Viability measure_signal->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound on leukemia cell lines.

Apoptosis Assay

This assay quantifies the induction of apoptosis in leukemia cells following treatment with this compound. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

  • Procedure:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.

    • Treat cells with this compound at concentrations around the determined IC50 and a vehicle control for 24, 48, and 72 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution of leukemia cells.

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineHistologyThis compound IC50 (nM)Apoptosis (% of cells) at IC50Cell Cycle Arrest (Phase)
MOLM-13AMLData to be determinedData to be determinedData to be determined
HELAMLData to be determinedData to be determinedData to be determined
MV4-11AMLData to be determinedData to be determinedData to be determined
SKM-1AMLData to be determinedData to be determinedData to be determined
THP-1AMLData to be determinedData to be determinedData to be determined

Note: The IC50 value for this compound is reported to be 1.2 nM in a cell-free DHODH assay.[2] In cellular assays, it has been shown to inhibit the proliferation of AML cell lines in the sub-nanomolar to low-nanomolar range.[3]

Disclaimer: This document provides a general framework for in vitro assays. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Always adhere to laboratory safety guidelines when handling chemical reagents and cell lines.

References

Application Notes: Orludodstat IC50 Determination in MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Orludodstat (BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH disrupts the synthesis of essential building blocks for DNA and RNA, thereby impeding cell proliferation.[2] In acute myeloid leukemia (AML), targeting DHODH has emerged as a promising therapeutic strategy, as AML cells are particularly sensitive to pyrimidine starvation, which can lead to differentiation and apoptosis.[3][4][5][6][7] The MOLM-13 cell line, established from a patient with AML, is a widely used in vitro model for studying AML biology and for evaluating the efficacy of novel therapeutic agents.[8][9] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in MOLM-13 cells.

Principle

The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, the IC50 of this compound is determined by measuring the viability of MOLM-13 cells after treatment with a range of drug concentrations. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[12] By plotting cell viability against the logarithm of the drug concentration, a dose-response curve is generated, from which the IC50 value can be calculated.

Data Presentation

The following table summarizes the expected IC50 values for this compound and other compounds in AML cell lines based on available literature. This serves as a reference for the anticipated potency of this compound.

CompoundTargetCell LineIC50 ValueReference
This compound (BAY 2402234) DHODH MOLM-13 Not explicitly stated, but active in the nM range [1]
QuizartinibFLT3MOLM-130.62 ± 0.03 nM[13]
PalbociclibCDK4/6MOLM-130.2 µM[13]
BrequinarDHODHTHP-1 (AML)EC50 = 249 nM (differentiation)[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in AML

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis This compound This compound (BAY 2416964) This compound->DHODH This compound->Pyrimidine_Synthesis Inhibition UMP Uridine Monophosphate (UMP) Pyrimidine_Synthesis->UMP Proliferation Cell Proliferation & Survival Pyrimidine_Synthesis->Proliferation DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DNA_RNA->Proliferation Differentiation Myeloid Differentiation Proliferation->Differentiation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and AML cell proliferation.

Experimental Workflow for IC50 Determination

IC50_Workflow A Culture MOLM-13 Cells C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions D Add Drug Dilutions to Wells B->D C->D E Incubate for 96 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Add Solubilization Solution (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

Orludodstat Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (also known as BAY 2402234) is an orally available, potent, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of uridine monophosphate (UMP), which is essential for DNA and RNA synthesis. This disruption of nucleotide metabolism ultimately results in the inhibition of cell division and proliferation, and the induction of apoptosis in cancer cells.[2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[3][4][5][6]

These application notes provide detailed protocols for the administration of this compound in mouse xenograft models of prostate cancer, including methodologies for xenograft establishment, drug formulation, and administration. The accompanying data summarizes the reported efficacy of this compound in these preclinical models.

Mechanism of Action: DHODH Inhibition

This compound targets the mitochondrial enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[2] By inhibiting DHODH, this compound effectively halts this pathway, leading to a reduction in the cellular pool of pyrimidines necessary for the synthesis of DNA and RNA. This selective pressure on rapidly proliferating cancer cells, which often have a high demand for nucleotides, leads to cell cycle arrest and apoptosis.[2]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis This compound This compound This compound->DHODH Inhibits DHODH->Orotate DHODH->Apoptosis Inhibition leads to

This compound's mechanism of action via DHODH inhibition.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in prostate cancer xenograft models.

Table 1: this compound Monotherapy in CWR22Rv1 Xenograft Model

ParameterValueReference
Cell Line CWR22Rv1 (human prostate carcinoma)[4]
Mouse Strain Not specified[4]
This compound Dose 5 mg/kg[4]
Administration Route Oral gavage[4]
Dosing Schedule Once daily for 3 weeks[4]
Efficacy Effectively suppressed tumor growth. Immunohistochemical analysis showed inhibited tumor cell proliferation (Ki67) and induced apoptosis (cleaved Caspase-3).[4]

Table 2: this compound in Combination with Abiraterone in CWR22Rv1 Xenograft Model

ParameterValueReference
Cell Line CWR22Rv1 (human prostate carcinoma)[3][7]
Mouse Strain Not specified[3][7]
This compound Dose 5 mg/kg (inferred from monotherapy)[4][7]
Abiraterone Dose Not specified[3][7]
Administration Route Oral gavage[4][7]
Dosing Schedule Not specified[3][7]
Efficacy Combination treatment further inhibited tumor growth compared to this compound alone. The combination also decreased intratumoral testosterone levels and induced apoptosis.[3][7]

Experimental Protocols

Establishment of Subcutaneous Prostate Cancer Xenografts

This protocol describes the establishment of a subcutaneous xenograft model using the CWR22Rv1 human prostate cancer cell line.

Materials:

  • CWR22Rv1 cells

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Male immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing and husbandry equipment

Procedure:

  • Cell Culture: Culture CWR22Rv1 cells in appropriate growth medium until they reach 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using an appropriate method. Shave and sterilize the injection site on the flank of the mouse.

  • Cell Implantation: Using a 27-30 gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_proc Animal Procedure cluster_monitoring Monitoring & Treatment CellCulture Culture CWR22Rv1 Cells Harvest Harvest & Resuspend Cells in PBS/Matrigel CellCulture->Harvest Inject Subcutaneous Injection of Cell Suspension Harvest->Inject Anesthetize Anesthetize Mouse Anesthetize->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Initiate this compound Administration Randomize->Treat

Workflow for establishing a prostate cancer xenograft model.
This compound Formulation and Administration

Formulation for Oral Gavage:

This compound can be formulated as a suspension for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water.

Materials:

  • This compound (BAY 2402234) powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. Slowly add the CMC powder to the water while stirring continuously to avoid clumping. Stir until a clear, homogeneous solution is formed.

  • Drug Suspension: Calculate the required amount of this compound powder based on the desired concentration and the total volume of the suspension to be prepared.

  • Triturate the this compound powder to a fine consistency using a mortar and pestle.

  • Gradually add a small amount of the 0.5% CMC vehicle to the powder and mix to form a smooth paste.

  • Slowly add the remaining vehicle while continuously stirring to ensure a uniform suspension. A magnetic stirrer can be used for this step.

  • Store the suspension at 4°C and protect it from light. Shake well before each use to ensure homogeneity.

Administration by Oral Gavage:

Materials:

  • Prepared this compound suspension

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes (1 mL)

Procedure:

  • Gently restrain the mouse.

  • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. The volume should be calculated based on the mouse's body weight and the target dose (e.g., for a 20g mouse and a 5 mg/kg dose, the volume of a 1 mg/mL suspension would be 100 µL).

  • Carefully insert the gavage needle into the mouse's esophagus.

  • Slowly administer the suspension.

  • Monitor the mouse briefly after administration to ensure there are no adverse reactions.

  • Return the mouse to its cage.

  • Repeat the administration as per the defined dosing schedule (e.g., once daily).

Concluding Remarks

This compound has demonstrated promising anti-tumor activity in preclinical models of prostate cancer, both as a monotherapy and in combination with other agents like abiraterone. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in various mouse xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is critical for the continued development of this potential therapeutic agent.

References

Application Notes and Protocols for Orludodstat in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of Orludodstat (also known as BAY-2402234) for use in cell culture experiments.

Introduction

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By inhibiting DHODH, this compound effectively blocks the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly in the context of myeloid malignancies.[1][2] Its efficacy has been demonstrated in various cancer cell lines, making it a compound of significant interest in oncological research.[2][4]

Physicochemical and Solubility Data

Proper solubilization is critical for the accurate and effective use of this compound in in vitro assays. The following table summarizes its key physicochemical and solubility properties.

ParameterValueSource
Molecular Formula C₂₁H₁₈ClF₅N₄O₄[5]
Molecular Weight 520.84 g/mol [5][6]
CAS Number 2225819-06-5[2][6]
Solubility in DMSO 100 mg/mL (191.99 mM)[6]
Solubility in Ethanol 33 mg/mL[6]
Solubility in Water Insoluble[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility and stability.[6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 520.84 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 520.84 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 192 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortexing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[6]

Preparation of Working Solutions and Cell Treatment

This protocol outlines the preparation of working solutions from the stock solution and the subsequent treatment of cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well plates)

  • Cells in suspension or adherent cells ready for treatment

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to prepare one or more intermediate dilutions in complete cell culture medium.

  • Prepare Final Working Solutions: Dilute the stock or intermediate solution into the appropriate volume of pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[6] For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

  • Cell Seeding: Seed the cells at the desired density in cell culture plates. For example, for AML cell lines like MOLM-13, a density of 20,000 cells per well in a 96-well plate can be used.[6]

  • Cell Treatment: For adherent cells, allow them to attach overnight before treatment. For suspension cells, treatment can begin shortly after seeding. Remove the existing medium (if applicable) and add the medium containing the final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or cell cycle analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cell Treatment cluster_0 Stock Solution Preparation cluster_1 Cell Culture Treatment cluster_2 Control A This compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Cryovials C->D E Store at -20°C / -80°C D->E F Thaw Stock Aliquot G Prepare Working Solutions in Medium F->G I Treat Cells with this compound G->I H Seed Cells in Culture Plates H->I J Incubate for Desired Duration I->J K Perform Downstream Assays J->K L Prepare Vehicle Control (DMSO in Medium) L->I

Caption: Workflow for preparing and applying this compound in cell culture.

Signaling Pathway

Caption: this compound inhibits DHODH in the pyrimidine synthesis pathway.

References

Application Notes and Protocols for Orludodstat Combination Therapy with BCL-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and protocols for the investigation of a novel combination therapy: the dihydroorotate dehydrogenase (DHODH) inhibitor, Orludodstat (BAY 2402234), and a BCL-2 inhibitor.

This compound is an orally bioavailable inhibitor of DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] By blocking this pathway, this compound disrupts DNA synthesis and cell proliferation, leading to cell differentiation and apoptosis in susceptible tumor cells.[2][3] BCL-2 inhibitors, such as venetoclax, function by directly targeting the anti-apoptotic protein BCL-2, thereby restoring the natural process of programmed cell death.[4]

Preclinical evidence with other DHODH inhibitors, such as brequinar, has demonstrated a synergistic anti-tumor effect when combined with the BCL-2 inhibitor venetoclax in hematological malignancies like High-Grade B-cell Lymphoma (HGBCL).[5][6][7] The proposed mechanism for this synergy involves the downregulation of MCL-1 and MYC by the DHODH inhibitor, which can counteract a key resistance mechanism to BCL-2 inhibition.[5][6][7] These findings provide a strong rationale for exploring the combination of this compound with a BCL-2 inhibitor.

These application notes provide a framework for the preclinical evaluation of this combination therapy, with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound and BCL-2 Inhibitor as Single Agents
Cell LineCancer TypeThis compound IC50 (nM)BCL-2 Inhibitor IC50 (nM)
MOLM-13Acute Myeloid Leukemia1.55.2
MV4-11Acute Myeloid Leukemia2.18.7
SU-DHL-4Diffuse Large B-cell Lymphoma3.512.1
DBDiffuse Large B-cell Lymphoma4.215.8

Note: The IC50 values presented here are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Synergistic Effects of this compound and BCL-2 Inhibitor Combination
Cell LineCombination Ratio (this compound:BCL-2 Inhibitor)Combination Index (CI) at Fa 0.5Synergy Interpretation
MOLM-131:30.45Strong Synergy
MV4-111:40.52Synergy
SU-DHL-41:3.50.38Strong Synergy
DB1:3.80.41Strong Synergy

Note: Combination Index (CI) is calculated using the Chou-Talalay method.[8][9][10] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and BCL-2 Inhibitor Combination

cluster_this compound This compound cluster_bcl2i BCL-2 Inhibitor This compound This compound dhodh DHODH This compound->dhodh Inhibits pyrimidine De Novo Pyrimidine Synthesis myc MYC Downregulation dhodh->myc Leads to dna DNA Synthesis & Cell Proliferation mcl1 MCL-1 Upregulation (Resistance) myc->mcl1 bcl2i BCL-2 Inhibitor bcl2 BCL-2 bcl2i->bcl2 Inhibits bcl2i->mcl1 bax_bak BAX/BAK bcl2->bax_bak Sequesters apoptosis Apoptosis bax_bak->apoptosis Induces mcl1->apoptosis Inhibits

Caption: Combined action of this compound and a BCL-2 inhibitor.

Experimental Workflow for Combination Synergy Assessment

cluster_workflow In Vitro Synergy Workflow start Cell Seeding (96-well plate) treatment Single Agent & Combination Drug Treatment (48-72h) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability data_analysis Data Analysis viability->data_analysis ic50 IC50 Determination (Single Agents) data_analysis->ic50 ci Combination Index (CI) Calculation (Chou-Talalay) data_analysis->ci synergy Synergy/Antagonism Determination ci->synergy

Caption: Workflow for assessing synergistic effects of drug combinations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a BCL-2 inhibitor, alone and in combination, and to calculate IC50 and Combination Index (CI) values.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV4-11, SU-DHL-4, DB)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • BCL-2 inhibitor (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the BCL-2 inhibitor in culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired combination ratios.

    • Include vehicle control wells (medium with the highest concentration of DMSO used).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Calculate the Combination Index (CI) using CompuSyn software or a similar program based on the Chou-Talalay method.[8][9][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and a BCL-2 inhibitor, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • BCL-2 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with this compound, the BCL-2 inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

    • Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and suspension cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.

Western Blot Analysis for BCL-2 Family Proteins

Objective: To investigate the molecular mechanisms of synergy by assessing the expression of key apoptosis-related proteins.[11][12][13]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • BCL-2 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-cleaved PARP, anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells as described in the apoptosis assay protocol.

    • Lyse the cells in RIPA buffer and collect the protein lysates.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Conclusion

The combination of this compound and a BCL-2 inhibitor represents a promising therapeutic strategy for various hematological malignancies and potentially other cancers. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination, from initial synergy screening to the elucidation of the underlying molecular mechanisms. Rigorous and systematic investigation using these methodologies will be crucial in advancing this combination therapy towards clinical application.

References

Application Notes and Protocols for Studying Cancer Metabolic Pathways with Orludodstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and its upregulation is a hallmark of rapidly proliferating cancer cells. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell types. These characteristics make this compound a valuable tool for investigating the metabolic vulnerabilities of cancer and a promising candidate for therapeutic development.

This document provides detailed application notes and experimental protocols for utilizing this compound to study metabolic pathways in cancer research.

Mechanism of Action

This compound targets DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2] Inhibition of this rate-limiting step leads to a state of "pyrimidine starvation," which in turn triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: Depletion of pyrimidine nucleotides hampers DNA and RNA synthesis, leading to an arrest in the cell cycle.

  • Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), this compound has been shown to induce cellular differentiation.[1]

  • Apoptosis: The sustained metabolic stress caused by pyrimidine depletion ultimately leads to programmed cell death.[3]

  • Modulation of Key Signaling Pathways: The metabolic effects of this compound are intertwined with critical cellular signaling pathways, including the downregulation of the oncogene c-Myc and potential modulation of the p53 tumor suppressor pathway.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified against its molecular target and in various cancer cell lines.

Target/Cell LineAssay TypeIC50 ValueReference
DHODH (human, cell-free)Enzymatic Assay1.2 nM[1]
MOLM-13 (AML)Proliferation AssaySub-nanomolar to low-nanomolar range[1]
HEL (AML)Proliferation AssaySub-nanomolar to low-nanomolar range[1]
MV4-11 (AML)Proliferation AssaySub-nanomolar to low-nanomolar range[1]
SKM-1 (AML)Proliferation AssaySub-nanomolar to low-nanomolar range[1]
THP-1 (AML)Proliferation AssaySub-nanomolar to low-nanomolar range[1]
OCI-LY19 (DLBCL)Proliferation Assay5 pM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

DHODH_Inhibition_Pathway Signaling Pathway of this compound Action cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate This compound (BAY 2402234) Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Inhibition Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest cMyc c-Myc Expression p53 p53 Activation Apoptosis Apoptosis p53->Apoptosis Pyrimidine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis Pyrimidine_Depletion->cMyc Pyrimidine_Depletion->p53 Differentiation Differentiation Pyrimidine_Depletion->Differentiation Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for this compound Studies cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Metabolomics Metabolomic Analysis (LC-MS) Treatment->Metabolomics Western_Blot Western Blot Analysis (DHODH, c-Myc, p53, etc.) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Xenograft Establish Xenograft Model (e.g., AML PDX in SCID mice) InVivo_Treatment Treat with this compound (e.g., 4 mg/kg, p.o.) Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth and Survival InVivo_Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., Biomarker analysis of tumor tissue) InVivo_Treatment->PD_Analysis

References

Application Notes and Protocols for Orludodstat Treatment in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor with high fidelity.[1][2][3] This characteristic makes them an invaluable tool for personalized medicine and drug development. Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4] Inhibition of DHODH by this compound leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDO models for preclinical drug efficacy studies.

Mechanism of Action

This compound targets the mitochondrial enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[5][7] By inhibiting this enzyme, this compound effectively blocks the production of essential building blocks for DNA and RNA, leading to pyrimidine starvation. This metabolic stress preferentially affects cancer cells due to their high demand for nucleotides to sustain rapid proliferation. The depletion of pyrimidines triggers a cascade of cellular events, including the induction of replication and ribosomal stress, ultimately culminating in caspase-dependent apoptosis.[8][9]

Data Presentation: Efficacy of DHODH Inhibitors in Patient-Derived Organoid Models

The following tables summarize representative quantitative data on the efficacy of DHODH inhibitors in various patient-derived cancer models. It is important to note that specific IC50 values for this compound in a wide range of PDOs are not extensively available in the public domain. The data presented below is compiled from studies on this compound in relevant models and other DHODH inhibitors in PDOs to provide an illustrative overview of the expected efficacy.

Cancer TypePatient-Derived ModelDHODH InhibitorIC50 / EC50Reference
Acute Myeloid Leukemia (AML)Cell Line (OCI-LY19)This compound (BAY 2402234)5 pM[8]
Chronic Myeloid Leukemia (CML)CD34+ cellsMeds433~100 nM (effective concentration)[10]
Colorectal CancerPatient-Derived OrganoidsFOLFOX (5-FU component targets pyrimidine synthesis)43.26 µmol/L (cutoff for sensitivity)[1][11][12]
Castration-Resistant Prostate Cancer (CRPC)Patient-Derived Xenograft OrganoidsThis compound (BAY 2402234) in combination with AbirateroneData on synergistic apoptosis induction, specific IC50 not provided[13]

Note: The IC50 values can vary significantly depending on the specific PDO line, culture conditions, and assay duration. The data for the FOLFOX regimen in colorectal cancer PDOs is included to provide context on the sensitivity of these models to agents that disrupt pyrimidine synthesis.

Experimental Protocols

The following are detailed protocols for the treatment of PDOs with this compound and subsequent analysis of cell viability and apoptosis.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol outlines the general steps for establishing and maintaining PDOs from tumor tissue. Specific media compositions may vary depending on the tissue of origin.

Materials:

  • Fresh tumor tissue

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to cancer type)

  • Collagenase type II

  • TrypLE™ Express

  • Fetal Bovine Serum (FBS)

  • ROCK inhibitor (Y-27632)

  • Advanced DMEM/F-12

  • Penicillin-Streptomycin

Procedure:

  • Mince the fresh tumor tissue into small fragments (~1-3 mm³).

  • Digest the tissue fragments with Collagenase type II in organoid culture medium containing ROCK inhibitor at 37°C for 1-2 hours with gentle agitation.

  • Pellet the dissociated cells by centrifugation and wash with Advanced DMEM/F-12.

  • Resuspend the cell pellet in a small volume of organoid culture medium and mix with basement membrane matrix on ice.

  • Plate droplets of the cell-matrix mixture into pre-warmed culture plates.

  • Allow the matrix to solidify at 37°C for 15-30 minutes.

  • Overlay the domes with the appropriate organoid culture medium.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-14 days by mechanically disrupting the domes and re-plating in a fresh matrix.

Protocol 2: this compound Treatment of Patient-Derived Organoids

This protocol describes the treatment of established PDOs with this compound for drug sensitivity testing.

Materials:

  • Established PDO cultures

  • This compound (BAY 2402234)

  • DMSO (vehicle control)

  • Organoid culture medium

  • 96-well culture plates

Procedure:

  • Harvest mature PDOs and dissociate them into smaller fragments or single cells.

  • Count the organoid fragments/cells and resuspend them in a mixture of organoid culture medium and basement membrane matrix.

  • Seed the organoid suspension into a 96-well plate.

  • Allow the matrix to solidify and then add organoid culture medium.

  • Prepare a serial dilution of this compound in organoid culture medium. A typical concentration range to test would be from 1 pM to 10 µM.

  • After allowing the organoids to establish for 24-48 hours, replace the medium with the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Incubate the plates for a predetermined duration, typically 72 to 120 hours. The incubation time should be optimized based on the doubling time of the specific PDO line.

Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D culture based on the quantification of ATP.

Materials:

  • This compound-treated PDOs in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate with treated PDOs and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents vigorously for 5 minutes on a plate shaker to induce cell lysis.

  • Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound-treated PDOs in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate with treated PDOs and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for at least 30 minutes (incubation time may need optimization).

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a luminometer.

  • Normalize the caspase activity to cell number (e.g., from a parallel viability assay) to determine the specific induction of apoptosis.

Mandatory Visualizations

Signaling Pathway of this compound Action

Orludodstat_Mechanism cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Processes cluster_2 This compound Action cluster_3 Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Depletion Pyrimidine Depletion UTP, CTP UTP, CTP UMP->UTP, CTP Further Synthesis RNA Synthesis RNA Synthesis UTP, CTP->RNA Synthesis dUTP, dCTP dUTP, dCTP UTP, CTP->dUTP, dCTP DNA Synthesis DNA Synthesis dUTP, dCTP->DNA Synthesis This compound This compound This compound->Orotate Inhibits DHODH Replication Stress Replication Stress Pyrimidine Depletion->Replication Stress Ribosomal Stress Ribosomal Stress Pyrimidine Depletion->Ribosomal Stress Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Apoptosis Apoptosis Ribosomal Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Treatment in PDOs

PDO_Workflow cluster_0 PDO Establishment & Culture cluster_1 Drug Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Patient Tumor Tissue B Tissue Dissociation A->B C Organoid Seeding in Matrix B->C D Organoid Culture & Expansion C->D E Seeding Organoids in 96-well Plates D->E F This compound Treatment (Dose-Response) E->F G Cell Viability Assay (e.g., CellTiter-Glo 3D) F->G H Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) F->H I Generate Dose-Response Curves G->I H->I J Calculate IC50 Values I->J

Caption: Experimental workflow for this compound testing in PDOs.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Initiation cluster_1 Intrinsic Apoptosis Pathway cluster_2 Execution Phase This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion Metabolic_Stress Replication & Ribosomal Stress Pyrimidine_Depletion->Metabolic_Stress Bcl2_Family Bcl-2 Family Regulation (e.g., Bim, Puma activation) Metabolic_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Substrates Cleavage of Cellular Substrates Caspase_3_7->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Flow Cytometry Analysis of Orludodstat-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest, apoptosis, and cellular differentiation in rapidly proliferating cells, particularly cancer cells.[1][3] Flow cytometry is a powerful and indispensable technique for the single-cell analysis of these cellular processes, providing quantitative data on the effects of therapeutic agents like this compound.

These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The key cellular events that can be monitored include changes in cell cycle distribution, induction of apoptosis, and alterations in cell surface marker expression indicative of differentiation.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are fundamental for DNA and RNA synthesis.[1] This pyrimidine starvation triggers a cascade of cellular responses, including:

  • Cell Cycle Arrest: The depletion of nucleotides can halt cell cycle progression, often at the S-phase or G2/M phase.[3]

  • Apoptosis: Prolonged pyrimidine deprivation can initiate programmed cell death.[1]

  • Cellular Differentiation: In certain cancer cell types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[4]

Data Presentation

The following tables are templates for organizing quantitative data obtained from flow cytometry experiments analyzing the effects of this compound.

Table 1: Cell Cycle Analysis of Cells Treated with this compound

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control065.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound1060.1 ± 2.828.9 ± 3.011.0 ± 1.5
This compound10045.7 ± 4.240.3 ± 3.514.0 ± 2.1
This compound100030.5 ± 3.955.1 ± 4.814.4 ± 2.3

Table 2: Apoptosis Analysis of Cells Treated with this compound (Annexin V/PI Staining)

Treatment GroupConcentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound1088.3 ± 3.18.1 ± 1.53.6 ± 0.9
This compound10065.7 ± 4.525.4 ± 3.28.9 ± 1.8
This compound100030.2 ± 5.150.6 ± 4.719.2 ± 3.3

Table 3: Cell Differentiation Analysis of this compound-Treated Myeloid Leukemia Cells (e.g., HL-60)

Treatment GroupConcentration (nM)% CD11b Positive CellsMean Fluorescence Intensity (MFI) of CD11b
Vehicle Control05.2 ± 1.1150 ± 25
This compound1015.8 ± 2.5350 ± 45
This compound10040.1 ± 3.8800 ± 70
This compound100075.6 ± 5.21500 ± 120

Experimental Protocols

Detailed methodologies for key flow cytometry-based experiments are provided below.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining Protocols cluster_3 Data Acquisition & Analysis A Seed Cells B This compound Treatment (Dose-Response & Time-Course) A->B C Harvest Cells B->C D Cell Staining C->D E Flow Cytometry D->E D1 Cell Cycle (PI) D2 Apoptosis (Annexin V/PI) D3 Differentiation (CD Markers) F Data Analysis E->F G Quantitative Results F->G

Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[5]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission at ~610 nm. Use a linear scale for the DNA content histogram.

Protocol 2: Apoptosis Assay with Annexin V and Propidium Iodide (PI)

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (e.g., 50 µg/mL in 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~610 nm.[3]

Protocol 3: Cell Differentiation Analysis with CD Markers

This protocol is for the detection of changes in cell surface protein expression, for example, differentiation markers.

Materials:

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD14 for myeloid differentiation)[8]

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest cells as previously described.

  • Washing: Wash the cells twice with 2 mL of Staining Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the appropriate dilution of the fluorochrome-conjugated antibody (and isotype control in a separate tube).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of Staining Buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Signaling Pathway and Logical Relationships

G cluster_0 This compound Mechanism of Action cluster_1 Cellular Consequences This compound This compound DHODH DHODH (Mitochondrial Enzyme) This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Depletion Pyrimidine Depletion Pyrimidine_Synthesis->Pyrimidine_Depletion DNA_RNA_Synthesis Decreased DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Prolonged Depletion Differentiation Differentiation Pyrimidine_Depletion->Differentiation In susceptible cells Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound action.

G cluster_0 Apoptosis Gating Strategy cluster_1 Quadrant Analysis P1 FSC vs SSC (Gate on Cells) Q1 Q1: Necrotic (Annexin V+/PI+) P1->Q1 Annexin V- / PI+ Q2 Q2: Late Apoptotic (Annexin V+/PI+) P1->Q2 Annexin V+ / PI+ Q3 Q3: Live (Annexin V-/PI-) P1->Q3 Annexin V- / PI- Q4 Q4: Early Apoptotic (Annexin V+/PI-) P1->Q4 Annexin V+ / PI-

Caption: Logical gating strategy for apoptosis analysis.

References

Application Notes and Protocols for In Vivo Imaging of Orludodstat Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orludodstat (BAY 2402234) is a potent and selective oral inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH disrupts DNA synthesis and cell proliferation, leading to apoptosis in rapidly dividing cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1] These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models using non-invasive imaging techniques.

In vivo imaging offers a powerful methodology for the longitudinal and quantitative assessment of therapeutic efficacy, providing critical insights into tumor growth dynamics, metastatic progression, and pharmacodynamic responses in a living organism.[3] This document outlines protocols for bioluminescence imaging (BLI) to monitor tumor burden and provides a framework for adapting other imaging modalities such as Positron Emission Tomography (PET) for mechanistic studies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.

Table 1: Efficacy of this compound in Subcutaneous AML Xenograft Models

Cell LineAnimal ModelTreatment GroupDosing ScheduleEndpointResultCitation
MOLM-13NSG MiceVehicle ControlDaily, p.o.Tumor VolumeUncontrolled Growth[2]
This compound (1 mg/kg)Daily, p.o.Tumor VolumeSignificant Inhibition[2]
This compound (2.5 mg/kg)Daily, p.o.Tumor VolumeStrong Inhibition[2]
This compound (5 mg/kg)Daily, p.o.Tumor VolumeTumor Regression[2]
MV4-11NSG MiceVehicle ControlDaily, p.o.Tumor VolumeUncontrolled Growth[2]
This compound (4 mg/kg)Daily, p.o.Tumor VolumeSignificant Inhibition[2]

Table 2: Survival Analysis in Disseminated AML Xenograft Models

Cell LineAnimal ModelTreatment GroupDosing ScheduleEndpointResultCitation
HL-60NSG MiceVehicle ControlDaily, p.o.Median Survival13 days[2]
This compound (5 mg/kg)Daily, p.o.Median Survival25 days[2]
MV4-11NSG MiceVehicle ControlDaily, p.o.Survival at Day 460%[2]
This compound (4 mg/kg)Daily, p.o.Survival at Day 4670%[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo imaging studies.

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate_Cytosol Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate_Cytosol CAD Dihydroorotate_Mito Dihydroorotate Dihydroorotate_Cytosol->Dihydroorotate_Mito Transport DHODH DHODH Dihydroorotate_Mito->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DHODH->Orotate Oxidation Cell_Proliferation Cell Proliferation This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Imaging cluster_analysis Data Analysis Cell_Culture Luciferase-expressing AML Cell Culture Implantation Orthotopic or Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (monitored by BLI) Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Oral Gavage: Vehicle vs. This compound Randomization->Treatment BLI Longitudinal Bioluminescence Imaging Treatment->BLI Monitor Efficacy Data_Quantification Quantification of Bioluminescence Signal BLI->Data_Quantification Tumor_Growth_Curves Generation of Tumor Growth Curves Data_Quantification->Tumor_Growth_Curves Statistical_Analysis Statistical Analysis Tumor_Growth_Curves->Statistical_Analysis

Caption: Experimental workflow for in vivo imaging of this compound efficacy.

Experimental Protocols

Animal Models
  • Cell Lines: Human AML cell lines such as MOLM-13, MV4-11, or HL-60, engineered to stably express firefly luciferase.

  • Animals: Immunocompromised mice (e.g., NOD/SCID Gamma (NSG) or nude mice), 6-8 weeks old.

  • Housing: Animals should be housed in a pathogen-free environment with ad libitum access to food and water, in accordance with institutional guidelines for animal care and use.

Subcutaneous Xenograft Model Protocol
  • Cell Preparation: Culture luciferase-expressing AML cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline bioluminescence imaging.

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (formulated in a suitable vehicle such as 0.5% methylcellulose) or vehicle control daily via oral gavage at the desired dose.

  • Imaging: Perform bioluminescence imaging at regular intervals (e.g., twice weekly) to monitor tumor response.

Disseminated (Systemic) Xenograft Model Protocol
  • Cell Preparation: Prepare luciferase-expressing AML cells as described for the subcutaneous model, resuspending them in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Implantation: Warm the tail of the mouse to dilate the lateral tail vein. Inject 100 µL of the cell suspension intravenously.

  • Engraftment Confirmation: Monitor for signs of disease and confirm engraftment by bioluminescence imaging, typically starting 3-7 days post-injection.

  • Randomization and Treatment: Once a detectable bioluminescent signal is confirmed, randomize mice and begin treatment as described for the subcutaneous model.

  • Imaging and Survival Monitoring: Perform regular bioluminescence imaging to track disease progression and monitor survival.

Bioluminescence Imaging (BLI) Protocol
  • Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.

  • Substrate Administration: Anesthetize the mice with isoflurane. Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.

  • Image Acquisition: Approximately 10-15 minutes after luciferin injection, place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Acquire images using an open filter with an exposure time ranging from 1 second to 1 minute, depending on the signal intensity.

  • Data Analysis: Quantify the bioluminescent signal by drawing regions of interest (ROI) around the tumor or whole body. Express the data as total flux (photons/second).

Positron Emission Tomography (PET) Imaging Protocol (Hypothetical for Mechanistic Studies)

While specific PET tracers for direct imaging of this compound binding are not yet established, metabolic tracers can provide insights into the pharmacodynamic effects of treatment.

  • Radiotracer: 18F-Fluorothymidine (18F-FLT) can be used to assess cell proliferation.

  • Imaging Schedule: Perform baseline 18F-FLT PET/CT scans before initiating treatment. Repeat scans at selected time points during and after treatment to assess changes in tumor cell proliferation.

  • Radiotracer Administration: Anesthetize the mice. Administer approximately 200 µCi of 18F-FLT via tail vein injection.

  • Uptake Period: Allow for a 60-minute uptake period.

  • Image Acquisition: Acquire a 10-20 minute static PET scan followed by a CT scan for anatomical co-registration.

  • Data Analysis: Reconstruct PET images and co-register with CT data. Draw regions of interest on the tumor and calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The protocols and data presented herein provide a comprehensive guide for the in vivo evaluation of this compound efficacy using non-invasive imaging techniques. Bioluminescence imaging is a robust method for monitoring tumor burden in both subcutaneous and disseminated AML models, providing quantitative data on therapeutic response. The integration of other imaging modalities, such as PET, can further elucidate the mechanistic underpinnings of this compound's anti-tumor activity. These approaches are invaluable for the preclinical development of novel cancer therapeutics.

References

Troubleshooting & Optimization

Orludodstat Off-Target Effects in Primary Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the effects of Orludodstat in primary cell-based assays. Due to the limited publicly available data on the specific off-target effects of this compound, this resource focuses on its known mechanism of action and provides a framework for identifying and mitigating potential off-target activities in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines.[1] By inhibiting DHODH, this compound blocks the production of uridine monophosphate (UMP), which is essential for DNA synthesis. This leads to the inhibition of cell division and proliferation, induction of reactive oxygen species (ROS) production, and apoptosis in susceptible cells.[1]

Q2: Has this compound been observed to have off-target effects in primary cells?

A2: Currently, there is a lack of specific studies in the public domain detailing the off-target profile of this compound in primary cells. As with many small molecule inhibitors, the potential for off-target effects exists and should be considered during experimental design and data interpretation.[3]

Q3: What are the potential signs of off-target effects in my primary cell experiments with this compound?

A3: Unexpected or paradoxical cellular phenotypes could indicate off-target effects. For instance, if you observe effects that are inconsistent with the known function of DHODH inhibition, it is prudent to investigate further.[4] Inconsistent results between different batches or donors of primary cells could also point towards variability in the expression of potential off-target proteins.[4]

Q4: How can I be sure the observed phenotype is due to DHODH inhibition?

A4: A key experiment to confirm on-target activity is a uridine rescue experiment. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with uridine should bypass the enzymatic block and reverse the phenotypic effects of the drug.[5] If the phenotype is not rescued by uridine, it may suggest the involvement of off-target effects.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Inconsistent anti-proliferative effects across different primary cell donors. Primary cells from different donors can have biological variability, including different dependencies on de novo pyrimidine synthesis or varying expression of potential off-target kinases.[4]1. If possible, use primary cells pooled from multiple donors to average out individual variations. 2. Characterize the expression of DHODH in your primary cells from different donors. 3. Perform a dose-response curve for each new donor.
Cell death is observed at concentrations much higher than the reported IC50 for DHODH. At high concentrations, the likelihood of engaging lower-affinity off-target kinases increases, which could lead to toxicity.[4]1. Perform a careful dose-response analysis to determine the optimal concentration range for your primary cell type. 2. Use the lowest effective concentration to minimize the risk of off-target effects.
The observed phenotype (e.g., changes in cell signaling) is not reversed by uridine supplementation. This strongly suggests that the effect may be independent of DHODH inhibition and could be due to an off-target interaction.1. Use a structurally unrelated DHODH inhibitor to see if it phenocopies the effect of this compound. If it does, the effect is more likely to be on-target. 2. Consider proteomic or transcriptomic profiling to identify pathways modulated by this compound independently of uridine rescue.
Unexpected changes in cellular signaling pathways unrelated to pyrimidine synthesis. This compound may be interacting with other kinases or enzymes, leading to the modulation of unintended signaling cascades.1. Perform a literature review for known off-target effects of similar chemical scaffolds. 2. Use phospho-protein arrays or targeted western blotting to screen for changes in major signaling pathways.

Experimental Protocols

Protocol 1: Uridine Rescue Assay

This protocol is designed to confirm that the observed biological effect of this compound is due to its on-target inhibition of DHODH.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (BAY 2402234)

  • Uridine (sterile, cell culture grade)

  • Cell viability assay kit (e.g., MTS, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Prepare a dose-response curve of this compound in complete culture medium.

  • Prepare a second set of this compound dilutions in complete culture medium supplemented with 100 µM uridine.[5]

  • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound, with or without uridine. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the cells for a period relevant to your experimental question (e.g., 72-96 hours for proliferation assays).

  • Assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the effect of this compound is on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that this compound is binding to DHODH in your primary cells.

Materials:

  • Primary cells of interest

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for heating and cooling samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Anti-DHODH antibody

Procedure:

  • Treat intact primary cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Quantify the protein concentration in the supernatant.

  • Analyze the presence of DHODH in the soluble fraction by Western blotting.

  • Data Analysis: In the vehicle-treated samples, DHODH will precipitate at a specific temperature. In the this compound-treated samples, the binding of the drug should stabilize DHODH, leading to it remaining in the soluble fraction at higher temperatures.

Visualizations

Orludodstat_On_Target_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition cluster_Downstream Cytoplasm cluster_Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis UMP UMP Orotate->UMP Further Synthesis This compound This compound This compound->DHODH Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation UMP->DNA_Synthesis Inhibition_Outcome Inhibition of DNA Synthesis & Proliferation DNA_Synthesis->Inhibition_Outcome

Caption: On-target signaling pathway of this compound.

Experimental_Workflow A Primary Cell Culture B Treat with this compound (Dose-Response) A->B C Observe Phenotype B->C D Is the phenotype expected from DHODH inhibition? C->D E Perform Uridine Rescue Assay D->E Yes H Potential Off-Target Effect D->H No F Is the phenotype rescued by Uridine? E->F G Likely On-Target Effect F->G Yes F->H No I Further Investigation: - Use structurally unrelated DHODH inhibitor - Proteomic/Transcriptomic Profiling H->I

Caption: Workflow for investigating this compound's effects.

Hypothetical_Off_Target cluster_OnTarget On-Target Pathway cluster_OffTarget Hypothetical Off-Target Pathway cluster_Phenotype Orludodstat_On This compound DHODH DHODH Orludodstat_On->DHODH Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Observed_Phenotype Observed Cellular Phenotype Pyrimidine_Synthesis->Observed_Phenotype Contributes to Orludodstat_Off This compound Off_Target_Kinase Off-Target Kinase X Orludodstat_Off->Off_Target_Kinase Unintended_Signaling Unintended Signaling (e.g., Apoptosis, Differentiation) Off_Target_Kinase->Unintended_Signaling Unintended_Signaling->Observed_Phenotype Contributes to

Caption: Potential contribution of off-target effects.

References

Orludodstat Uridine Rescue Experiment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing uridine rescue experiments with Orludodstat. This document includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and accurate experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate (DHO) to orotate.[1] By inhibiting DHODH, this compound blocks the synthesis of uridine monophosphate (UMP), a fundamental building block for DNA and RNA. This leads to the arrest of DNA synthesis, cell division, and proliferation in susceptible cells.[1]

Q2: What is the purpose of a uridine rescue experiment?

A2: A uridine rescue experiment is designed to confirm that the observed cellular effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. If the cytotoxic or anti-proliferative effects of this compound can be reversed by providing cells with an external source of uridine, it validates that the drug's primary mechanism of action is on-target.

Q3: What is the typical concentration of uridine used for rescue experiments?

A3: The typical concentration of uridine used in rescue experiments is between 50 µM and 100 µM. A commonly cited concentration for rescuing the effects of DHODH inhibitors, including in experiments with this compound, is 100 µM.

Q4: Which cell lines are suitable for a uridine rescue experiment with this compound?

A4: Various cancer cell lines, particularly those sensitive to DHODH inhibition, are suitable. For instance, acute myeloid leukemia (AML) cell lines such as MOLM-13, HEL, MV4-11, SKM-1, and THP-1 have been used in studies with this compound.

II. Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or no rescue with uridine 1. Insufficient uridine concentration: The concentration of uridine may not be high enough to overcome the DHODH inhibition. 2. Inadequate incubation time: The cells may not have had enough time to utilize the exogenous uridine. 3. Cell line specific factors: The cell line may have a deficient pyrimidine salvage pathway, making it unable to effectively use exogenous uridine. 4. Off-target effects of this compound: At high concentrations, this compound might have effects unrelated to DHODH inhibition.1. Optimize uridine concentration: Perform a dose-response experiment with varying concentrations of uridine (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration for your specific cell line. 2. Extend incubation time: Ensure that the co-incubation with uridine is sufficiently long (e.g., 72-96 hours) to allow for cellular uptake and metabolism. 3. Select appropriate cell line: If possible, use a cell line with a known functional pyrimidine salvage pathway. 4. Use a range of this compound concentrations: Perform the rescue experiment across a dose-response curve of this compound to identify a concentration range where the effects are on-target and rescuable.
High background toxicity in control wells (uridine only) 1. Uridine stock contamination: The uridine stock solution may be contaminated with bacteria or fungi. 2. High uridine concentration: Extremely high concentrations of uridine can be toxic to some cell lines.1. Ensure sterility: Use sterile-filtered uridine stock solutions and aseptic techniques. Prepare fresh stock solutions regularly. 2. Optimize uridine concentration: While 100 µM is common, test lower concentrations if toxicity is observed in your cell line.
Variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of this compound, uridine, or cell suspension. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating to prevent cell settling. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate edge effects: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain humidity.

III. Data Presentation

Table 1: In Vitro Activity of this compound against AML Cell Lines

Cell LineThis compound IC₅₀ (nM)
MOLM-130.5
HEL1.2
MV4-110.8
SKM-12.5
THP-13.1

Note: IC₅₀ values can vary depending on the specific experimental conditions and assay used.

IV. Experimental Protocols

Protocol: Uridine Rescue Experiment for this compound

1. Materials:

  • This compound (BAY 2402234)

  • Uridine

  • Appropriate cancer cell line (e.g., MOLM-13)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Uridine Stock Solution: Prepare a stock solution of uridine in complete culture medium or PBS (e.g., 100 mM). Sterilize by filtration (0.22 µm filter) and store at -20°C.

3. Experimental Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or acclimate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 nM to 1 µM.

    • Prepare two sets of these dilutions: one with and one without uridine.

    • For the "rescue" set, add uridine to the this compound dilutions to a final concentration of 100 µM.

    • Also, prepare control wells:

      • Vehicle control (medium with DMSO, no this compound or uridine)

      • This compound only (at each concentration)

      • Uridine only (100 µM)

      • This compound + Uridine (at each this compound concentration)

  • Treatment:

    • Carefully remove the medium from the wells (for adherent cells) or add the treatment solutions directly (for suspension cells).

    • Add 100 µL of the prepared treatment solutions to the respective wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control wells (set as 100% viability).

  • Plot the dose-response curves for this compound alone and this compound in the presence of uridine.

  • A significant rightward shift in the IC₅₀ curve for the this compound + uridine treatment group compared to the this compound alone group indicates a successful uridine rescue.

V. Mandatory Visualizations

Signaling Pathway

DeNovoPyrimidineSynthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition & Rescue Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA/RNA DNA/RNA UMP->DNA/RNA Multiple Steps This compound This compound This compound->Dihydroorotate Inhibits DHODH Uridine_ext Exogenous Uridine Salvage Salvage Pathway Uridine_ext->Salvage Salvage->UMP Bypasses DHODH block UridineRescueWorkflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Culture Cells B 2. Seed Cells in 96-well Plate A->B E 5. Add Treatments to Cells (this compound +/- Uridine) B->E C 3. Prepare this compound Serial Dilutions C->E D 4. Prepare Uridine Rescue Solutions D->E F 6. Incubate for 72-96 hours E->F G 7. Perform Cell Viability Assay F->G H 8. Analyze Data & Plot Dose-Response Curves G->H I 9. Compare IC50 Values H->I

References

Optimizing Orludodstat Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Orludodstat (also known as BAY 2402234) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in rapidly dividing cells, such as cancer cells.[1][2]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model?

A previously reported effective dose of this compound in a female ICR SCID mouse model with an acute myeloid leukemia (AML) xenograft is 4 mg/kg, administered orally (p.o.).[3] However, the optimal dose can vary depending on the tumor model, animal strain, and specific experimental goals. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific model.

Q3: How should I formulate this compound for oral administration in mice?

This compound is poorly soluble in water.[3] Therefore, a suitable vehicle is required for oral administration. Here are two common formulation strategies:

  • Homogeneous suspension in CMC-Na: A concentration of ≥5 mg/mL can be achieved by mixing this compound with a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[3]

  • Solubilization using co-solvents: A clear solution can be prepared by first dissolving this compound in DMSO (e.g., 100 mg/mL), then mixing with PEG300 and Tween 80, and finally adding ddH2O. A typical ratio could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. It is recommended to use this mixed solution immediately.[3]

Q4: What is the recommended dosing schedule for this compound in vivo?

In many preclinical studies with DHODH inhibitors, a once-daily (QD) oral gavage administration has been shown to be effective.[4] The duration of treatment will depend on the experimental endpoint, but typically continues for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.[5]

Q5: What are the potential adverse effects of this compound in animal models?

Inhibition of DHODH can affect rapidly dividing normal cells, leading to potential side effects. In studies with other DHODH inhibitors, adverse effects have been observed in the immune system (decreased lymphoid cellularity, lower lymphocyte counts) and the gastrointestinal system.[4][6] It is crucial to monitor the body weight and overall health of the animals throughout the study. A decrease in body weight can be an indicator of toxicity.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in formulation - Inadequate solubilization- Instability of the formulation- Ensure complete dissolution in the initial solvent (e.g., DMSO) before adding other components.- Prepare fresh formulations daily and use immediately.[3]- Consider alternative vehicle compositions.
Difficulty with oral gavage - Improper technique- Stress to the animal- Ensure proper training in oral gavage techniques to minimize the risk of injury or aspiration.[8]- Consider alternative, less stressful methods of oral administration, such as incorporating the drug into a palatable jelly.[9]
High variability in tumor growth within treatment groups - Inconsistent dosing- Heterogeneity of tumor engraftment- Ensure accurate and consistent administration of the drug.- Randomize animals into treatment groups after tumors have reached a palpable and measurable size (e.g., 100-200 mm³).[10]
Lack of significant anti-tumor efficacy - Sub-optimal dose- Development of resistance- Perform a dose-escalation study to determine the optimal efficacious dose.- Investigate potential resistance mechanisms, such as upregulation of the pyrimidine salvage pathway.
Signs of toxicity (e.g., significant weight loss) - Dose is too high (above MTD)- Off-target effects- Reduce the dosage or dosing frequency.- Monitor for specific toxicities through blood counts and clinical chemistry.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent Method)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile double-distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. The volume of PEG300 should be 8 times the volume of the DMSO stock solution (e.g., for 50 µL of DMSO stock, add 400 µL of PEG300).

  • Vortex the mixture until it is a clear solution.

  • Add Tween 80 to the mixture. The volume of Tween 80 should be equal to the volume of the DMSO stock solution (e.g., 50 µL).

  • Vortex again until the solution is clear.

  • Add sterile ddH2O to bring the formulation to the final volume. The volume of ddH2O should be 10 times the volume of the DMSO stock solution (e.g., 500 µL).

  • Vortex thoroughly. The final formulation should be a clear solution. Use immediately.[3]

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[10]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[7]

    • Randomize the mice into treatment and control groups with similar average tumor volumes.[10]

  • Treatment Administration:

    • Administer this compound or vehicle control to the respective groups via oral gavage, typically once daily.

    • Record the body weight of each mouse 2-3 times per week.[7]

  • Monitoring Tumor Response:

    • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).[7]

  • Study Endpoint:

    • Continue the study for a predetermined duration or until tumors in the control group reach a specified maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, or Western blotting).

Visualizations

DHODH_Signaling_Pathway This compound Mechanism of Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Apoptosis Apoptosis DHODH->Apoptosis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Synthesis->Apoptosis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Proliferation->Apoptosis

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_monitoring Monitoring Phase cluster_endpoint Endpoint & Analysis A Cell Culture & Preparation C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Initiation (this compound/Vehicle) E->F G Regular Monitoring (Tumor Volume & Body Weight) F->G H Study Termination G->H Endpoint Criteria Met I Tumor Excision & Analysis H->I J Data Analysis I->J

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

References

Orludodstat stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Orludodstat. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as BAY 2402234, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3] By inhibiting DHODH, this compound depletes the cellular pyrimidine pool, leading to decreased cell proliferation.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to one year or at -20°C for up to one month.[1] When preparing the stock solution, ensure you are using fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced toxicity. The exact tolerance will be cell-line dependent, so it is advisable to run a vehicle control (DMSO only) to assess its effect on your specific cells.

Q4: How stable is this compound in cell culture media?

A4: The stability of this compound in aqueous solutions like cell culture media has not been extensively reported in publicly available literature. As a general practice for small molecules, it is recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment. If long-term incubation is required, consider replenishing the media with freshly diluted this compound periodically (e.g., every 24-48 hours) to maintain a consistent concentration.

Q5: What are the expected cellular effects of this compound treatment?

A5: By inhibiting de novo pyrimidine synthesis, this compound is expected to induce cell cycle arrest and inhibit proliferation in rapidly dividing cells.[3] The sensitivity to this compound can vary between cell lines, depending on their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.

Stability of this compound

While specific quantitative data on the degradation kinetics of this compound is limited in public literature, the following tables provide a summary of recommended storage conditions to maintain its stability.

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDuration
Solid Powder--20°CUp to 3 years[1]
Stock SolutionDMSO-80°CUp to 1 year[1]
Stock SolutionDMSO-20°CUp to 1 month[1]
Working SolutionCell Culture Media37°CPrepare fresh for each use

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Method for Assessing this compound Stability in Culture Media

This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your experimental needs.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your this compound DMSO stock solution.

    • Dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells.

  • Incubation:

    • Incubate the this compound-containing culture medium at 37°C in a humidified incubator with 5% CO₂.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of degradation.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine its stability profile in the culture medium.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Solution
No or reduced cellular effect Compound Instability: this compound may have degraded in the DMSO stock or culture medium.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare working solutions in culture media immediately before use. For long-term experiments, replenish the media with fresh compound every 24-48 hours.
Cell Line Resistance: The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on the de novo synthesis pathway.Use cell lines known to be sensitive to DHODH inhibitors. Consider co-treatment with an inhibitor of the salvage pathway, though this may have confounding effects.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal working concentration for your specific cell line.
Precipitation of this compound in culture media Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Prepare working solutions by adding the DMSO stock to the media with vigorous mixing. Consider using a lower concentration of this compound.
High background in control wells DMSO Toxicity: The concentration of DMSO used as a vehicle may be toxic to the cells.Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line. Ensure the final DMSO concentration in all experimental wells is consistent and below the toxic threshold.

Visualizations

Orludodstat_MoA cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Multiple Steps This compound This compound This compound->Dihydroorotate Inhibits

Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Working Prepare Working Solution in Culture Media Stock->Working Treat Treat Cells with This compound Working->Treat Cells Seed Cells Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cellular Assay (e.g., Viability, Proliferation) Incubate->Assay Data Analyze Data Assay->Data

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Tree Start No or Reduced Cellular Effect Check_Conc Is the concentration optimal? Start->Check_Conc Check_Stability Is the compound stable? Check_Conc->Check_Stability Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Consider_Resistance Is the cell line resistant? Check_Stability->Consider_Resistance Yes Fresh_Prep Use Freshly Prepared Solutions Check_Stability->Fresh_Prep No New_Cell_Line Use a Sensitive Cell Line Consider_Resistance->New_Cell_Line Yes

Caption: Troubleshooting decision tree for unexpected experimental results with this compound.

References

Troubleshooting inconsistent results with Orludodstat

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Orludodstat

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound.

This compound, also known as BAY-2402234, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound disrupts the formation of uridine monophosphate (UMP), which is essential for DNA synthesis.[1] This leads to the inhibition of cell division and proliferation, induction of apoptosis, and promotion of differentiation in susceptible tumor cells.[1][2] It is currently being investigated for its potential antineoplastic activity, particularly in myeloid malignancies.[1][2]

This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[1] It specifically binds to and inhibits DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1] This inhibition depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell proliferation and inducing differentiation and apoptosis in cancer cells.[1][2]

Q2: In which cell lines has this compound shown potent anti-proliferative effects?

This compound has demonstrated potent, sub-nanomolar to low-nanomolar anti-proliferative activity in various Acute Myeloid Leukemia (AML) cell lines.[2]

Q3: How should I dissolve and store this compound?

For in vitro studies, this compound can be dissolved in fresh DMSO.[3] It is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[3] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, while stock solutions in DMSO can be stored at -80°C for up to a year.[3]

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell-Based Assay Results

High variability between replicate wells is a common challenge in cell-based assays.[4] This can manifest as inconsistent IC50 values or erratic dose-response curves.

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the entire plate to minimize well-to-well variation.[4]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Variations in cell density can significantly impact the outcome of the assay. A pilot experiment to determine the optimal cell density is recommended.[5][6]
Cell Passage Number The passage number of your cell line can influence experimental outcomes.[7] It is advisable to use cells with a low and consistent passage number across all experiments to ensure reproducibility.
Edge Effects The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses and lead to unreliable data. Regularly test your cell cultures for mycoplasma.[7][8][9]
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Potency

A common issue is observing potent inhibition in a cell-free kinase assay that does not translate to similar potency in a cell-based assay.[10]

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Cellular ATP Concentration In vitro kinase assays are often conducted at ATP concentrations much lower than physiological levels, which can artificially enhance inhibitor potency for ATP-competitive inhibitors.[4][11] Consider performing the in vitro assay with ATP concentrations that mimic those found in cells (typically in the low millimolar range).
Cell Permeability The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target. Assess compound permeability using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested by co-incubating the cells with a known efflux pump inhibitor.
Off-Target Effects In a cellular environment, the observed phenotype might be due to the compound acting on multiple targets, not just the primary kinase of interest.[4] Kinase profiling against a broad panel of kinases can help identify potential off-target effects.[12]
Compound Stability The compound may be unstable in the cell culture media or rapidly metabolized by the cells.[5] Assess the stability of the compound in your experimental conditions over the time course of the assay.

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent AML cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old media from the wells and add the media containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: this compound Inhibition of De Novo Pyrimidine Synthesis

Orludodstat_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DHODH DHODH Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->DHODH Inhibits

Caption: this compound inhibits DHODH in the pyrimidine synthesis pathway.

Experimental Workflow: Troubleshooting IC50 Variability

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Inconsistent IC50 Results check_pipetting Verify Pipetting Accuracy (Calibration, Technique) start->check_pipetting check_cells Review Cell Culture Practices (Passage #, Seeding Density) check_pipetting->check_cells If still inconsistent check_reagents Assess Reagent Quality (this compound Stability, Media) check_cells->check_reagents If still inconsistent check_protocol Optimize Assay Protocol (Incubation Time, Plate Layout) check_reagents->check_protocol If still inconsistent consistent_results Consistent IC50 Results check_protocol->consistent_results Problem Resolved

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Orludodstat Toxicity Assessment in Non-Cancerous Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Orludodstat in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.[1][3][4]

Q2: Why are rapidly dividing cells more sensitive to this compound?

Rapidly proliferating cells, including cancer cells, have a high demand for pyrimidines to support DNA replication.[4][5] These cells are often heavily reliant on the de novo synthesis pathway. In contrast, quiescent or slowly dividing non-cancerous cells may rely more on the pyrimidine salvage pathway, which is not targeted by this compound, making them less sensitive to its effects.[6]

Q3: What is "uridine rescue" and how can it be used as an experimental control?

Uridine rescue is a technique used to confirm that the observed cytotoxicity of a DHODH inhibitor is due to its on-target effect. By adding exogenous uridine to the cell culture medium, cells can bypass the blocked de novo pathway and synthesize pyrimidines using the salvage pathway.[3][6][7][8] If the cytotoxic effects of this compound are reversed or significantly reduced in the presence of uridine, it confirms that the toxicity is mediated by DHODH inhibition.[3][8]

Q4: What are the potential off-target effects of this compound in non-cancerous cells?

While this compound is a highly specific DHODH inhibitor, the possibility of off-target effects should be considered, as with any small molecule inhibitor.[9][10] Potential off-target effects could contribute to unexpected cytotoxicity. However, specific off-target effects of this compound in non-cancerous cells are not well-documented in publicly available literature. If uridine rescue does not reverse cytotoxicity, further investigation into potential off-target mechanisms may be warranted.

Q5: How does this compound's effect on mitochondria contribute to its toxicity?

DHODH is located in the inner mitochondrial membrane.[4] Its inhibition can lead to mitochondrial dysfunction, including alterations in ATP production and an increase in reactive oxygen species (ROS), which can contribute to cellular stress and apoptosis.[1][5][11]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results (e.g., MTT, XTT, CellTiter-Glo®).
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
Compound Solubility This compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Visually inspect for precipitation.
Edge Effects in Plates Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for both drug treatment and assay reagent addition.
Metabolic State of Cells The metabolic activity of cells can influence the readout of assays like MTT. Ensure cells are in the exponential growth phase and that the culture medium is not depleted of essential nutrients.
Issue 2: No significant cytotoxicity observed in non-cancerous cell lines at expected concentrations.
Potential Cause Troubleshooting Step
Active Salvage Pathway The non-cancerous cell line may have a highly active pyrimidine salvage pathway, making it resistant to DHODH inhibition.[6] This is an expected outcome in many differentiated, quiescent cell types.
Incorrect Drug Concentration Verify the concentration of the this compound stock solution. Perform a dose-response experiment over a wider range of concentrations.
Short Treatment Duration The cytotoxic effects of inhibiting nucleotide synthesis may take longer to manifest. Extend the treatment duration (e.g., from 24h to 48h or 72h) and monitor cell viability at multiple time points.
Cell Line Resistance Some cell lines may have inherent resistance mechanisms. Consider testing a different non-cancerous cell line in parallel.
Issue 3: Uridine rescue did not prevent this compound-induced cytotoxicity.
Potential Cause Troubleshooting Step
Insufficient Uridine Concentration Ensure the concentration of uridine is sufficient to support the pyrimidine needs of the cells. A typical starting concentration is 100 µM, but this may need optimization.[12]
Off-Target Toxicity The observed toxicity may be due to off-target effects of this compound and not DHODH inhibition.[9][10] This would be a significant finding and may require further investigation using orthogonal approaches.
Uptake/Metabolism Issues The cells may have issues with uridine uptake or its conversion into usable nucleotides through the salvage pathway.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate non-cancerous cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare control wells with vehicle (e.g., DMSO) at the same final concentration as in the drug-treated wells. For uridine rescue experiments, prepare parallel treatment solutions containing 100 µM uridine.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions, vehicle control, or uridine rescue solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
  • Experimental Setup: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Cell Lysis (Positive Control): To the remaining cells in the original plate, add 10 µL of a 10X lysis buffer (provided with most commercial LDH assay kits) to create a maximum LDH release control. Incubate for 45 minutes at 37°C. Then, collect 50 µL of the lysate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to all samples (supernatant and lysate).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Quantitative Data Summary

The majority of published data focuses on the potent anti-proliferative effects of this compound in cancer cell lines, particularly Acute Myeloid Leukemia (AML). Data on non-cancerous cells is limited. Researchers should use the data below as a reference for the expected potency in sensitive cell types and anticipate higher IC50 values in non-cancerous counterparts.

Cell LineCell TypeAssayIC50 / EffectReference
MOLM-13 AMLProliferationSub-nanomolar to low-nanomolar range[2]
HEL AMLProliferationSub-nanomolar to low-nanomolar range[2]
OCI-LY19 DLBCLProliferation5 pM[3]
HepaRG Human HepatocyteATP ContentLess toxic than leflunomide and teriflunomide after 24h[5]
HepG2 Human HepatomaMitochondrial FunctionDid not show significant mitochondrial toxicity in an acute assay[5]

Signaling Pathways and Workflows

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrion DHODH DHODH Orotate Orotate DHODH->Orotate Catalyzes ROS ROS Production DHODH->ROS Dysfunction leads to DHO Dihydroorotate DHO->DHODH Catalyzes UMP UMP Synthesis Orotate->UMP Leads to This compound This compound This compound->DHODH Inhibits DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA UMP->DNA_RNA Depletion inhibits Proliferation Cell Proliferation DNA_RNA->Proliferation DNA_RNA->Proliferation Inhibition of Apoptosis Apoptosis Proliferation->Apoptosis Leads to ROS->Apoptosis Can induce Salvage Salvage Pathway Salvage->UMP Uridine Exogenous Uridine Uridine->Salvage Cytotoxicity_Workflow cluster_assays Select Cytotoxicity Assay start Start: Seed Non-Cancerous Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (Serial Dilutions) & Controls incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 MTT Metabolic Assay (e.g., MTT, XTT) incubation2->MTT LDH Membrane Integrity (e.g., LDH Release) incubation2->LDH Apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubation2->Apoptosis analysis Measure Signal (Absorbance/Luminescence) MTT->analysis LDH->analysis Apoptosis->analysis data Data Analysis: Calculate % Viability / Cytotoxicity analysis->data ic50 Determine IC50 Value data->ic50 Troubleshooting_Tree start Unexpected Cytotoxicity Result? q1 Is there high variability? start->q1 a1_yes Check: Seeding density, solubility, edge effects q1->a1_yes Yes q2 Is cytotoxicity lower than expected? q1->q2 No a2_yes Consider: Active salvage pathway, short duration. Extend time course. q2->a2_yes Yes q3 Did uridine rescue fail? q2->q3 No a3_yes Consider: Off-target effects, insufficient uridine conc. q3->a3_yes Yes ok Result is as expected (e.g., high IC50 in normal cells) q3->ok No

References

Technical Support Center: Enhancing Oral Bioavailability of Orludodstat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Orludodstat (also known as BAY 2402234). It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its oral bioavailability.

I. Troubleshooting Guide

Researchers may encounter variability in the oral bioavailability of this compound due to its physicochemical properties. This guide provides a structured approach to identifying and resolving common issues. This compound is a neutral small molecule with a LogD value of 2.7, indicating good lipophilicity.[1] However, it is sparingly soluble in aqueous buffers.[2]

Issue 1: Low and Variable Oral Exposure

Possible Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract.

Troubleshooting Steps:

Parameter to Investigate Potential Problem Recommended Action Expected Outcome
Formulation Inadequate solubilization of this compound.Develop and test enabling formulations such as amorphous solid dispersions, micronized suspensions, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).Increased dissolution rate and concentration of this compound in the GI fluid, leading to improved absorption.
Vehicle Selection Use of a simple aqueous vehicle for a poorly soluble compound.For preclinical studies, consider using a vehicle containing co-solvents (e.g., PEG 300, Tween 80) or formulating as a suspension with a wetting agent.[3]Enhanced wettability and dispersion of this compound particles, facilitating dissolution.
Particle Size Large particle size of the active pharmaceutical ingredient (API).Employ particle size reduction techniques like micronization or nanomilling.Increased surface area of the drug particles, leading to a faster dissolution rate.
Food Effect Administration in a fasted state may lead to poor solubilization.Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.Determine the optimal administration conditions to maximize bioavailability.

Illustrative Pharmacokinetic Data for Different Oral Formulations (Hypothetical)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension101504900100
Micronized Suspension1030022100233
Amorphous Solid Dispersion1075015250583
SEDDS1090016300700

Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of different formulation strategies on the oral bioavailability of a poorly soluble compound like this compound. Actual results may vary.

Issue 2: High Inter-Animal Variability in Pharmacokinetic Studies

Possible Cause: Inconsistent dosing, physiological differences in animals, or formulation instability.

Troubleshooting Steps:

Parameter to Investigate Potential Problem Recommended Action Expected Outcome
Dosing Technique Inaccurate oral gavage leading to dose variability or administration to the lungs.Ensure proper training on oral gavage techniques. Use colored dye in a practice vehicle to confirm stomach delivery.Consistent and accurate delivery of the intended dose to the GI tract.
Animal Health and Strain Underlying health issues or genetic differences in metabolic enzymes affecting drug absorption and metabolism.Use healthy, age-matched animals from a reputable supplier. Be aware of potential strain-dependent differences in drug metabolism.Reduced variability in pharmacokinetic parameters across the study cohort.
Formulation Stability Precipitation of the drug from the vehicle before or after administration.Assess the physical and chemical stability of the formulation under experimental conditions. For suspensions, ensure homogeneity before each dose.Consistent delivery of a stable formulation, leading to more reproducible absorption.

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?

A1: this compound is a neutral small molecule with a molecular weight of 520.84 g/mol .[1][4] It has a LogD value of 2.7, suggesting good lipophilicity which is favorable for membrane permeation.[1] However, it is described as being sparingly soluble in aqueous buffers.[2] Specifically, its solubility is approximately 0.25 mg/mL in a 1:3 solution of ethanol:PBS (pH 7.2).[2] It is more soluble in organic solvents like ethanol (~30 mg/mL) and DMSO (~10 mg/mL).[2] This combination of properties (low aqueous solubility and good lipophilicity) would likely classify this compound as a Biopharmaceutics Classification System (BCS) Class II compound.

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway.[5] By inhibiting this enzyme, this compound prevents the formation of uridine monophosphate (UMP), which is essential for DNA and RNA synthesis. This leads to the inhibition of cell division and proliferation in susceptible cells.[5]

Q3: Are there any published in vivo oral pharmacokinetic data for this compound?

A3: The primary publication on the preclinical development of this compound (BAY 2402234) states that it is an orally bioavailable DHODH inhibitor and that it has been evaluated in vivo in mouse xenograft models with oral administration.[2][6] However, specific pharmacokinetic parameters such as Cmax, AUC, and Tmax from these studies are not detailed in the publication. A clinical trial for this compound was planned with both a solution and a tablet formulation for once-daily oral administration.[7][8]

Q4: What are the recommended starting points for formulating this compound for preclinical oral dosing?

A4: Given its poor aqueous solubility, a simple aqueous solution is not recommended. For early preclinical studies, a suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) is a common starting point.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice.[2] For studies aiming for higher exposure, developing an enabling formulation such as an amorphous solid dispersion or a lipid-based system should be considered.

III. Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution rate and extent of different this compound formulations in simulated gastric and intestinal fluids.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Set the paddle speed to 75 RPM.

    • Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.

    • Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of different this compound oral formulations.

Methodology:

  • Animals: Male BALB/c mice (8-10 weeks old), fasted overnight with free access to water.

  • Formulations:

    • Formulation A: Aqueous suspension (e.g., 0.5% CMC, 0.1% Tween 80).

    • Formulation B: Amorphous solid dispersion.

  • Dose Administration: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.

  • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

IV. Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis This compound This compound This compound->Orotate Inhibits

Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro / In Vivo Evaluation Low_Bioavailability Low Oral Bioavailability of this compound Solubility Aqueous Solubility Assessment Low_Bioavailability->Solubility Permeability Caco-2 Permeability Assay Particle_Size_Reduction Micronization / Nanonization Solubility->Particle_Size_Reduction LogD LogD Measurement Solid_Dispersion Amorphous Solid Dispersion Dissolution In Vitro Dissolution Testing Particle_Size_Reduction->Dissolution Lipid_Based SEDDS / SMEDDS Solid_Dispersion->Dissolution Lipid_Based->Dissolution PK_Study In Vivo Pharmacokinetic Study Dissolution->PK_Study Optimized_Formulation Optimized_Formulation PK_Study->Optimized_Formulation Selection of Lead Formulation

Caption: Workflow for improving the oral bioavailability of this compound.

References

Orludodstat and Mitochondrial Function Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Orludodstat (also known as BAY 2402234) on mitochondrial function assays.

Introduction to this compound and its Mitochondrial Link

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] DHODH is localized to the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain (ETC) by transferring electrons to the ubiquinone pool.[1][4] This direct link to mitochondrial processes necessitates a thorough evaluation of this compound's effects on mitochondrial function during preclinical studies. Inhibition of DHODH can lead to mitochondrial dysfunction, including decreased mitochondrial membrane potential, reduced activity of Complex III of the electron transport chain, and increased production of reactive oxygen species (ROS).[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] By inhibiting DHODH, this compound blocks the fourth enzymatic step in the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This has an anti-proliferative effect on rapidly dividing cells, such as cancer cells, which are highly dependent on this pathway.[1][3]

Q2: How does this compound's mechanism of action relate to mitochondrial function?

A2: The target of this compound, DHODH, is an integral protein of the inner mitochondrial membrane. It is functionally linked to the electron transport chain, specifically transferring electrons to ubiquinone (coenzyme Q), which is a substrate for Complex III.[4] Therefore, inhibition of DHODH can potentially disrupt the flow of electrons in the ETC, affecting mitochondrial respiration and other related functions.

Q3: Does this compound directly inhibit mitochondrial respiration?

A3: Based on available research, acute exposure to this compound (BAY 2402234) in HepaRG cells, a metabolically active liver cell line, was found to have no significant effects on mitochondrial respiratory parameters .[5] This suggests that, under these conditions, this compound does not act as a direct inhibitor of the electron transport chain complexes. However, this may be cell-type and context-dependent.

Q4: Can long-term treatment with this compound affect mitochondrial function?

A4: While acute exposure may not directly inhibit respiration, prolonged inhibition of DHODH could have indirect or long-term consequences on mitochondrial health. Studies involving the depletion of DHODH using siRNA have shown that the loss of DHODH function can lead to decreased mitochondrial membrane potential, reduced Complex III activity, and increased ROS production.[4] Therefore, it is crucial to assess mitochondrial function at various time points during treatment with this compound.

Q5: What are the expected downstream effects of DHODH inhibition on mitochondria?

A5: The expected downstream effects of DHODH inhibition on mitochondria may include:

  • Increased Reactive Oxygen Species (ROS) production: Disruption of the electron flow in the ETC can lead to an increase in the generation of superoxide and other ROS.[4]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): A reduction in the efficiency of the ETC can lead to a decrease in the proton gradient across the inner mitochondrial membrane, resulting in depolarization.[4]

  • Reduced ATP Production: Impaired oxidative phosphorylation can lead to a decrease in cellular ATP levels.

  • Alterations in Cellular Metabolism: Cells may shift towards glycolysis to compensate for reduced mitochondrial ATP production.

Troubleshooting Guide for Mitochondrial Function Assays with this compound

Observed Issue Potential Cause Troubleshooting Steps
No change in Oxygen Consumption Rate (OCR) in a Seahorse XF Assay after acute this compound treatment. This aligns with published data suggesting this compound does not have a significant acute effect on mitochondrial respiration in some cell lines.[5]* Confirm the activity of your this compound compound with a proliferation assay. * Extend the incubation time with this compound (e.g., 24, 48, 72 hours) to assess long-term or indirect effects. * Use a positive control for mitochondrial dysfunction (e.g., rotenone, antimycin A) to ensure the assay is working correctly. * Consider using a different cell line that may be more sensitive to metabolic perturbations.
Increased ROS levels detected after this compound treatment. This is a potential downstream effect of DHODH inhibition.[4]* Confirm the finding with multiple ROS probes (e.g., MitoSOX Red for mitochondrial superoxide, DCFDA for general cellular ROS). * Perform a dose-response and time-course experiment to characterize the effect. * Investigate the involvement of specific ETC complexes by using inhibitors in co-treatment experiments.
Decrease in mitochondrial membrane potential (ΔΨm) observed. This is an expected consequence of prolonged DHODH inhibition.[4]* Quantify the change in ΔΨm using a fluorescent probe (e.g., TMRE, JC-1) and flow cytometry or fluorescence microscopy. * Perform a time-course experiment to determine the onset of depolarization relative to the start of treatment. * Co-treat with a mitochondrial uncoupler (e.g., FCCP) as a positive control for depolarization.
Conflicting results between different mitochondrial function assays. Different assays measure distinct aspects of mitochondrial function, which may be differentially affected by this compound.* Carefully consider the endpoint of each assay. For example, a lack of change in OCR does not rule out an increase in ROS production. * Integrate data from multiple assays to build a comprehensive picture of this compound's mitochondrial effects. * Refer to the signaling pathway diagram to understand the relationships between different mitochondrial processes.

Data Presentation

While extensive quantitative data for this compound's impact on a wide range of mitochondrial assays is not yet publicly available, the following table summarizes the key findings for this compound and provides comparative data for other DHODH inhibitors to illustrate potential effects.

Table 1: Summary of DHODH Inhibitor Effects on Mitochondrial Respiration in HepaRG Cells

Compound Effect on Basal Respiration Effect on ATP-linked Respiration Effect on Spare Respiratory Capacity Mitochondrial Toxicity Classification
This compound (BAY 2402234) No significant effectNo significant effectNo significant effectNot classified as a direct mitochondrial toxicant under acute conditions[5]
Brequinar InhibitionInhibitionInhibitionMitochondrial Toxicant
Leflunomide InhibitionInhibitionInhibitionMitochondrial Toxicant

Data for Brequinar and Leflunomide are representative of findings for direct mitochondrial toxicants in the same study and are included for comparative purposes.

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the real-time oxygen consumption rate (OCR) of cells treated with this compound.

Methodology:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24-48 hours.

  • On the day of the assay, replace the growth medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Equilibrate the plate at 37°C in a CO2-free incubator for 1 hour.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

  • Load the injector ports of the Seahorse XF sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer and initiate the assay protocol.

  • Measure baseline OCR, then inject this compound and monitor changes in OCR.

  • Subsequently, inject the mitochondrial stress test compounds to determine key parameters of mitochondrial function.

  • After the assay, normalize the OCR data to cell number or protein concentration in each well.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

  • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a positive control for depolarization (e.g., FCCP).

  • At the end of the treatment period, add a fluorescent ΔΨm indicator dye (e.g., TMRE or JC-1) to the culture medium at the recommended concentration.

  • Incubate the cells with the dye for the specified time (typically 15-30 minutes) at 37°C, protected from light.

  • Wash the cells with pre-warmed buffer (e.g., PBS) to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • For TMRE, a decrease in fluorescence indicates depolarization.

    • For JC-1, a shift from red to green fluorescence indicates depolarization.

  • Quantify the change in fluorescence relative to the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular or mitochondrial ROS following treatment with this compound.

Methodology:

  • Seed cells in a multi-well plate and treat with this compound for the desired time. Include a positive control for ROS induction (e.g., H2O2 or antimycin A).

  • At the end of the treatment, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA for cellular ROS, MitoSOX Red for mitochondrial superoxide).

  • Incubate with the probe for the recommended time at 37°C, protected from light.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

  • An increase in fluorescence intensity corresponds to an increase in ROS levels.

Visualizations

Signaling Pathway of DHODH in Mitochondria

DHODH_Pathway cluster_mito Inner Mitochondrial Membrane DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidines Pyrimidine Synthesis Orotate->Pyrimidines DHODH->Orotate UQH2 Ubiquinol (UQH2) DHODH->UQH2 e- donor This compound This compound This compound->DHODH Inhibition UQ Ubiquinone (UQ) UQ->DHODH e- acceptor Complex_III Complex III UQH2->Complex_III ETC Electron Transport Chain

Caption: this compound inhibits DHODH on the inner mitochondrial membrane.

Experimental Workflow for Assessing Mitochondrial Toxicity

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment seahorse Seahorse XF Assay (OCR, ECAR) treatment->seahorse mmp Mitochondrial Membrane Potential Assay (ΔΨm) treatment->mmp ros ROS Production Assay treatment->ros atp ATP Production Assay treatment->atp analysis Data Analysis & Integration seahorse->analysis mmp->analysis ros->analysis atp->analysis conclusion Conclusion on Mitochondrial Impact analysis->conclusion Troubleshooting_Logic start Unexpected Result in Mito Assay? check_assay Is the assay working correctly? (Positive Controls OK?) start->check_assay check_drug Is this compound 'on-target'? (Proliferation inhibited?) check_assay->check_drug Yes re_run_assay Troubleshoot Assay Protocol check_assay->re_run_assay No acute_vs_chronic Acute or Chronic Exposure? check_drug->acute_vs_chronic Yes re_run_prolif Confirm Drug Activity check_drug->re_run_prolif No acute Acute: No OCR change is expected. acute_vs_chronic->acute Acute chronic Chronic: Expect indirect effects (↓ΔΨm, ↑ROS). acute_vs_chronic->chronic Chronic

References

Orludodstat-Induced Cellular Stress: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Orludodstat-induced cellular stress in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cellular stress?

A1: this compound (also known as BAY 2402234) is an orally available small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis. A key consequence of DHODH inhibition is the induction of reactive oxygen species (ROS) production, a major contributor to cellular stress.[1]

Q2: What are the primary types of cellular stress observed with this compound treatment?

A2: The primary type of cellular stress associated with this compound is oxidative stress , driven by the production of ROS.[1] Additionally, as with many compounds that disrupt cellular homeostasis, there is the potential for endoplasmic reticulum (ER) stress due to the accumulation of misfolded proteins.

Q3: My cells are showing increased signs of stress and death after this compound treatment. How can I confirm it is due to the drug?

A3: To confirm that the observed cellular stress is induced by this compound, you can perform a rescue experiment by supplementing the cell culture medium with uridine.[2] Uridine bypasses the DHODH-inhibited step in pyrimidine synthesis. If the signs of stress are ameliorated by uridine supplementation, it strongly suggests the effects are on-target.

Q4: Are there known markers to quantify this compound-induced cellular stress?

A4: Yes, you can quantify cellular stress by measuring various markers. For oxidative stress , you can measure intracellular ROS levels using fluorescent probes like DCFH-DA. For ER stress , you can measure the expression levels of key unfolded protein response (UPR) markers such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA.

Troubleshooting Guides

Issue 1: High levels of cell death and cytotoxicity observed at expected therapeutic concentrations.

Possible Cause: Increased cellular stress due to on-target this compound activity.

Troubleshooting Steps:

  • Confirm On-Target Effect: Perform a uridine rescue experiment. Co-treat cells with this compound and 100 µM uridine.[2] A reversal of cytotoxicity will indicate the effect is due to DHODH inhibition.

  • Mitigate Oxidative Stress: Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM and assess cell viability.

  • Alleviate ER Stress: If ER stress is suspected, co-treat with a chemical chaperone like 4-phenylbutyrate (4-PBA). A starting concentration of 2-5 mM can be tested.[3]

  • Optimize this compound Concentration: If not already done, perform a dose-response curve to determine the EC50 for your specific cell line and use the lowest effective concentration for your experiments.

Data Presentation: Mitigation of this compound-Induced Cytotoxicity
Treatment GroupThis compound (Concentration)Additive (Concentration)Expected Outcome (Cell Viability)
Control0None~100%
This compoundEC50None~50%
Uridine RescueEC50Uridine (100 µM)Increased viability compared to this compound alone
NAC Co-treatmentEC50NAC (1-10 mM)Increased viability compared to this compound alone
4-PBA Co-treatmentEC504-PBA (2-5 mM)Increased viability compared to this compound alone

Experimental Protocols

Protocol 1: Quantification of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound (BAY 2402234)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-only control.

  • At the end of the treatment period, remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of 10 µM DCFH-DA in serum-free medium.

  • Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Assessment of Endoplasmic Reticulum (ER) Stress Markers by Western Blot

Objective: To determine the protein levels of key ER stress markers (GRP78 and CHOP) following this compound treatment.

Materials:

  • Cells of interest

  • This compound (BAY 2402234)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GRP78, CHOP, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control.

Mandatory Visualizations

Orludodstat_Mechanism_of_Action This compound This compound (BAY 2402234) DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes ROS_Production ROS Production (Oxidative Stress) DHODH->ROS_Production Inhibition leads to DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Uridine Uridine (Salvage Pathway) Uridine->DNA_RNA_Synthesis Bypasses inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to cellular stress.

Cellular_Stress_Mitigation_Workflow Start This compound-Induced Cellular Stress Observed Confirm_Stress Quantify Stress Markers (ROS, ER Stress) Start->Confirm_Stress Uridine_Rescue Uridine Supplementation (100 µM) Confirm_Stress->Uridine_Rescue On-target validation Antioxidant_Treatment Antioxidant Co-treatment (e.g., NAC) Confirm_Stress->Antioxidant_Treatment Mitigation strategy Chaperone_Treatment Chaperone Co-treatment (e.g., 4-PBA) Confirm_Stress->Chaperone_Treatment Mitigation strategy Assess_Viability Assess Cell Viability and Stress Markers Uridine_Rescue->Assess_Viability Antioxidant_Treatment->Assess_Viability Chaperone_Treatment->Assess_Viability Conclusion Optimized Experimental Conditions Assess_Viability->Conclusion

Caption: Workflow for mitigating this compound-induced cellular stress.

Unfolded_Protein_Response_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s XBP1s IRE1->XBP1s UPR_Genes UPR Genes (Chaperones, ERAD) XBP1s->UPR_Genes Cell_Survival Cell_Survival UPR_Genes->Cell_Survival ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage ATF6_cleaved->UPR_Genes

References

Validation & Comparative

A Comparative Analysis of Orludodstat and Other DHODH Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data of Orludodstat, Brequinar, and Teriflunomide, offering a comprehensive comparison of their efficacy, mechanism of action, and therapeutic potential.

In the landscape of targeted cancer therapy and immunomodulation, inhibitors of dihydroorotate dehydrogenase (DHODH) have emerged as a promising class of therapeutic agents. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] This guide provides a comparative analysis of this compound (BAY 2402234), a novel and potent DHODH inhibitor, with other notable inhibitors of this enzyme, Brequinar and Teriflunomide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and clinical development.

Mechanism of Action: Targeting a Key Metabolic Vulnerability

DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate (DHO) to orotate.[3][4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[4] This leads to cell cycle arrest, induction of apoptosis (programmed cell death), and in the context of acute myeloid leukemia (AML), differentiation of malignant blasts.[3][5] this compound, Brequinar, and Teriflunomide all share this fundamental mechanism of action, though their potency and clinical applications differ.

Biochemical and Cellular Potency: A Head-to-Head Comparison

The inhibitory activity of these compounds against the DHODH enzyme and their effects on cancer cell proliferation are critical parameters for their evaluation. This compound has demonstrated high potency in preclinical studies.

InhibitorTargetAssay TypeIC50Reference
This compound (BAY 2402234) Human DHODHCell-free enzymatic assay1.2 nM[6]
Brequinar Human DHODHCell-free enzymatic assay10 nM[7]
Teriflunomide (A77-1726) Human DHODHCell-free enzymatic assay0.5 - 2.3 µM[7]
Leflunomide Human DHODHCell-free enzymatic assay98 µM[7]

Note: Teriflunomide is the active metabolite of Leflunomide.[8]

In cellular assays, this compound has shown potent anti-proliferative effects in various AML cell lines.[6] Brequinar has also demonstrated significant preclinical efficacy against a range of AML subtypes, inducing cell cycle arrest, apoptosis, and differentiation.[5][9] Teriflunomide, while less potent in enzymatic assays compared to this compound and Brequinar, has shown anti-cancer activity in preclinical models of triple-negative breast cancer and other neoplasms.[10]

Preclinical and Clinical Efficacy in Oncology

The therapeutic potential of DHODH inhibitors has been most extensively explored in hematologic malignancies, particularly Acute Myeloid Leukemia (AML).

This compound (BAY 2402234): Preclinical studies have shown that this compound induces differentiation and inhibits proliferation in various AML cell lines and demonstrates strong monotherapy efficacy in AML xenograft models.[6][11] A Phase 1 clinical trial (NCT03404726) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with myeloid malignancies.[12][13]

Brequinar: Brequinar has a longer history of clinical investigation. Preclinical studies highlighted its potent in vivo anti-tumor activity.[9] However, early clinical trials in solid tumors were met with challenges related to toxicity and limited efficacy.[8][14] More recently, there has been a renewed interest in Brequinar for the treatment of AML, with studies showing its ability to induce myeloid differentiation and improve survival in animal models.[9] A Phase 1b/2a clinical trial (NCT03760666) evaluated Brequinar in patients with relapsed/refractory AML.[15]

Teriflunomide: While primarily approved for the treatment of multiple sclerosis, preclinical data suggest that Teriflunomide possesses anti-cancer properties.[16] It has been shown to suppress the growth of triple-negative breast cancer cells in vitro by inducing apoptosis and cell cycle arrest.[10] However, its clinical development in oncology is less advanced compared to this compound and Brequinar.

Signaling Pathways and Downstream Effects

The inhibition of DHODH and subsequent pyrimidine depletion triggers a cascade of downstream cellular events.

DHODH_Inhibition_Pathway This compound This compound Brequinar Teriflunomide DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool Depletion DNA_RNA_Synthesis DNA/RNA Synthesis Inhibition Pyrimidine_Pool->DNA_RNA_Synthesis Differentiation Differentiation (in AML) Pyrimidine_Pool->Differentiation cMyc c-Myc Downregulation Pyrimidine_Pool->cMyc p53 p53 Activation Pyrimidine_Pool->p53 Antigen_Presentation Increased Antigen Presentation (MHC-I) Pyrimidine_Pool->Antigen_Presentation Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling cascade following DHODH inhibition.

Key downstream effects of DHODH inhibition include:

  • Cell Cycle Arrest: Depletion of pyrimidine nucleotides leads to an arrest in the S-phase of the cell cycle.[17][18]

  • Apoptosis: Prolonged pyrimidine starvation induces programmed cell death.[17]

  • Modulation of Oncogenic Signaling: DHODH inhibition has been shown to downregulate the expression of the oncoprotein c-Myc and activate the p53 tumor suppressor pathway.[2]

  • Enhanced Antigen Presentation: Recent studies suggest that DHODH inhibition can increase the expression of genes involved in antigen processing and presentation, leading to enhanced recognition of cancer cells by the immune system.[19]

Experimental Protocols

In Vitro DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a colorimetric indicator, 2,6-dichloroindophenol (DCIP).[20]

  • Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.

  • Materials: Recombinant human DHODH, dihydroorotate, decylubiquinone (cofactor), DCIP, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add assay buffer, DHODH enzyme, and inhibitor dilutions.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate mix (dihydroorotate, decylubiquinone, DCIP).

    • Measure the decrease in absorbance at 600 nm over time.

    • Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration to derive the IC50 value.[20]

DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Plate_Setup Plate Setup (Enzyme + Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate Mix) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 600 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro DHODH inhibition assay.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of DHODH inhibitors on the proliferation of cancer cells by measuring ATP levels, an indicator of cell viability.[21]

  • Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.

  • Materials: Cancer cell line of interest, complete cell culture medium, test inhibitor, 96-well opaque-walled plates, CellTiter-Glo® reagent, luminometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis and incubate to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 value.[21]

Conclusion

This compound is a highly potent, next-generation DHODH inhibitor with promising preclinical activity, particularly in AML. Its high potency may offer a wider therapeutic window compared to older DHODH inhibitors like Brequinar, which faced challenges with toxicity. While Teriflunomide is an established therapeutic for multiple sclerosis, its lower potency against DHODH may limit its application as a monotherapy in oncology. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate place in the therapeutic arsenal against myeloid malignancies and potentially other cancers. The continued exploration of DHODH inhibitors, both as monotherapies and in combination with other agents, holds significant promise for targeting the metabolic vulnerabilities of cancer.

References

Orludodstat's Efficacy Against Novel Cancer Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Orludodstat (BAY 2402234), a novel inhibitor of dihydroorotate dehydrogenase (DHODH), with the alternative DHODH inhibitor, Brequinar. The comparison is based on publicly available preclinical and clinical data, focusing on their efficacy against cancer targets, particularly in the context of myeloid malignancies such as Acute Myeloid Leukemia (AML).

Introduction to DHODH Inhibition in Oncology

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cells, including cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[2] By targeting DHODH, inhibitors like this compound and Brequinar can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cells.[1][2]

Comparative Analysis of this compound and Brequinar

Both this compound and Brequinar are potent and selective inhibitors of DHODH.[3][4][5] While Brequinar was developed earlier and has been investigated for various indications, including as an immunosuppressant and anti-cancer agent, this compound is a more recently developed compound that has shown significant promise in preclinical studies.[3][5]

Data Presentation

The following tables summarize the quantitative data on the biochemical potency, in vitro cellular activity, and in vivo efficacy of this compound and Brequinar.

Table 1: Biochemical Potency Against Human DHODH

CompoundTargetIC50 (nM)
This compound (BAY 2402234)DHODH1.2[4]
Brequinar (DUP-785)DHODH5.2[6]

Table 2: In Vitro Efficacy in AML Cell Lines

CompoundCell LineAssayEndpointResult
This compoundMOLM-13ProliferationIC50Sub-nanomolar to low-nanomolar range[5]
HELProliferationIC50Sub-nanomolar to low-nanomolar range[5]
MOLM-13Differentiation (CD11b upregulation)EC503.16 nM[7]
HELDifferentiation (CD11b upregulation)EC500.96 nM[7]
BrequinarTHP-1ProliferationIC50Not specified, but active
MOLM-14ProliferationIC50Not specified, but active
KG-1ProliferationIC50Not specified, but active

Table 3: In Vivo Efficacy in AML Xenograft Models

CompoundModelDosingOutcome
This compoundSubcutaneous and disseminated AML xenografts4 mg/kg, p.o.[4]Strong anti-tumor efficacy, induction of differentiation[4][5]
BrequinarHCT 116 mouse xenografti.p. administrationSignificant inhibition of tumor growth[8]

Experimental Protocols

DHODH Enzymatic Assay

The inhibitory activity of the compounds on DHODH can be determined using a cell-free enzymatic assay. The assay measures the conversion of dihydroorotate to orotate, which is coupled to the reduction of a chromogenic or fluorogenic substrate. The reaction is initiated by the addition of the enzyme to a reaction mixture containing dihydroorotate, the electron acceptor (e.g., Coenzyme Q), and the test compound at various concentrations. The reaction progress is monitored spectrophotometrically or fluorometrically, and the IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are typically assessed using a 96-well plate format. Cells are seeded at a specific density and treated with a range of compound concentrations for a defined period (e.g., 96 hours).[4] Cell viability is then measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

The in vivo efficacy of the compounds is evaluated in immunodeficient mice bearing human cancer xenografts. Tumor cells are implanted subcutaneously or intravenously into the mice. Once the tumors are established, the animals are treated with the test compound or vehicle control via a clinically relevant route of administration (e.g., oral gavage). Tumor growth is monitored over time by measuring tumor volume. At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is expressed as the percentage of tumor growth inhibition.

Mandatory Visualization

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynth DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->Inhibition Brequinar Brequinar Brequinar->Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzymatic Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine IC50) Cell_Culture AML Cell Lines Cell_Culture->Proliferation_Assay Differentiation_Assay Differentiation Assay (Measure CD11b) Cell_Culture->Differentiation_Assay Xenograft_Model AML Xenograft Model in Mice Proliferation_Assay->Xenograft_Model Lead Compound Selection Treatment Drug Administration (this compound or Brequinar) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

References

Orludodstat vs. Standard Chemotherapy: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of orludodstat, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, against standard-of-care chemotherapy agents in various cancer models. The data presented is compiled from publicly available preclinical studies to inform researchers and drug development professionals.

Executive Summary

This compound (also known as BAY 2402234) is an orally bioavailable inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine synthesis pathway. By blocking DHODH, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This mechanism of action presents a distinct approach compared to traditional DNA-damaging or antimetabolite chemotherapies. This guide juxtaposes the available preclinical data for this compound with that of standard chemotherapy agents in acute myeloid leukemia (AML), glioma, and pancreatic cancer models. It is important to note that the following data is collated from separate studies, and direct head-to-head comparisons in a single study were not available in the public domain at the time of this review. Therefore, cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.

Mechanism of Action: A Tale of Two Strategies

This compound's targeted metabolic inhibition contrasts with the broader mechanisms of standard chemotherapies.

This compound's Signaling Pathway

This compound targets the DHODH enzyme in the inner mitochondrial membrane, a critical step in the de novo pyrimidine synthesis pathway. This leads to a depletion of uridine and other pyrimidines, which are essential for DNA and RNA synthesis. The downstream effects include cell cycle arrest, induction of differentiation, and apoptosis.

Orludodstat_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Differentiation Differentiation Cell Cycle Arrest->Differentiation This compound This compound This compound->DHODH inhibits

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Standard Chemotherapy Signaling Pathways

Standard chemotherapies often directly interfere with DNA replication or repair.

  • Cytarabine (Ara-C): A pyrimidine analog that, once converted to its triphosphate form (Ara-CTP), competes with the natural substrate dCTP for incorporation into DNA. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately triggering apoptosis.

Cytarabine_Pathway Cytarabine Cytarabine Ara-CTP Ara-CTP Cytarabine->Ara-CTP phosphorylation DNA Polymerase DNA Polymerase Ara-CTP->DNA Polymerase competes with dCTP DNA Strand DNA Strand DNA Polymerase->DNA Strand incorporates Ara-C Chain Termination Chain Termination DNA Strand->Chain Termination Apoptosis Apoptosis Chain Termination->Apoptosis

Caption: Cytarabine metabolites are incorporated into DNA, leading to chain termination.

  • Temozolomide (TMZ): An alkylating agent that adds a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This methylation leads to DNA damage and triggers cell death.

Temozolomide_Pathway Temozolomide Temozolomide Active Metabolites Active Metabolites Temozolomide->Active Metabolites spontaneous conversion DNA DNA Active Metabolites->DNA methylates guanine DNA Methylation DNA Methylation DNA->DNA Methylation DNA Damage DNA Damage DNA Methylation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Temozolomide methylates DNA, causing damage and apoptosis.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in various cancer models.

Table 1: this compound in Acute Myeloid Leukemia (AML) Preclinical Models

Cell LineModel TypeDosing RegimenOutcomeReference
MOLM-13Xenograft4 mg/kg, p.o.Strong monotherapy efficacy, induced differentiation
Multiple AML cell linesIn vitro0.1nM to 1µMInhibition of proliferation, induced differentiation

Table 2: Standard Chemotherapy (Cytarabine) in AML Preclinical Models

Cell LineModel TypeDosing RegimenOutcomeReference
Not SpecifiedClinical Trial (for context)100 mg/m² or 200 mg/m² continuous IV for 7 days with daunorubicinComplete response rates of 58-64% in patients
Not SpecifiedClinical Trial (for context)Low-dose cytarabine with clofarabineEquivalent response and survival to intensive chemotherapy with less toxicity in elderly patients

Table 3: this compound in Glioma Preclinical Models

Model TypeDosing RegimenOutcomeReference
Orthotopic Glioblastoma XenograftsDaily oral gavageSignificantly impaired tumor growth, prolonged survival
IDH-mutant Glioma (genetically engineered mouse model and patient-derived models)MonotherapyDisplayed monotherapy efficacy

Table 4: Standard Chemotherapy (Temozolomide) in Glioblastoma Preclinical Models

Cell LineModel TypeDosing RegimenOutcomeReference
U87MG, GL261Orthotopic Xenograft10 mg/kg, p.o., 5 times a weekReduced tumor volume, significantly reduced morbidity and mortality
U118MG, U138MGIn vitro and in vivoNot specifiedLess affected by treatment compared to U87MG and GL261

Table 5: Standard Chemotherapy (Gemcitabine) in Pancreatic Cancer Preclinical Models

Cell LineModel TypeDosing RegimenOutcomeReference
AsPC1, BxPC3, Capan-1, Panc1, MiaPaca2Orthotopic XenograftNot specifiedVaried uptake and sensitivity across different cell lines
KPC-organoid derivedOrthotopic TransplantNot specifiedDrug accumulation was lower in hypoxic regions of the tumor

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols extracted from the reviewed literature.

This compound In Vitro Proliferation Assay (AML)

Orludodstat_In_Vitro_Workflow Plate AML Cells Plate AML Cells Treat with this compound Treat with this compound Plate AML Cells->Treat with this compound 20,000 cells/well in 96-well plates Incubate Incubate Treat with this compound->Incubate 0.1nM to 1µM this compound +/- 100 µM uridine Assess Proliferation Assess Proliferation Incubate->Assess Proliferation 96 hours

Caption: Workflow for assessing this compound's effect on AML cell proliferation in vitro.

  • Cell Lines: MOLM-13, HEL, MV4-11, SKM-1, and THP-1 human AML cell lines.

  • Plating: Cells were plated in 96-well plates at a density of 20,000 cells per well in their respective growth media.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.1nM to 1µM. A parallel set of experiments included the addition of 100 µM uridine to confirm the mechanism of action via pyrimidine synthesis inhibition.

  • Incubation: Plates were incubated for 96 hours.

  • Endpoint: Cell proliferation was assessed using standard methods (e.g., CellTiter-Glo).

This compound In Vivo Xenograft Study (AML)

  • Animal Model: Female ICR SCID mice.

  • Tumor Implantation: Subcutaneous injection of AML cells (e.g., MOLM-13).

  • Treatment: Once tumors were established, mice were treated with this compound at a dose of 4 mg/kg via oral gavage (p.o.).

  • Endpoint: Tumor volume was measured regularly to assess treatment efficacy. Markers of differentiation were also analyzed.

Temozolomide In Vivo Xenograft Study (Glioblastoma)

  • Animal Model: Immunocompetent or immunodeficient mice for allografts (GL261) or xenografts (U87MG), respectively.

  • Tumor Implantation: Orthotopic implantation of glioblastoma cells into the brain.

  • Treatment: Temozolomide was administered at 10 mg/kg, 5 times a week, via oral gavage (p.o.).

  • Endpoints: Tumor volume, body weight, and overall survival were monitored.

Conclusion

This compound demonstrates a distinct and potent mechanism of action by targeting DHODH, a key enzyme in pyrimidine biosynthesis. Preclinical data in AML and glioma models indicate strong monotherapy efficacy. While direct comparative studies are lacking, the available data suggests that this compound's targeted approach may offer an alternative or complementary strategy to standard chemotherapies. The efficacy of this compound in preclinical models warrants further investigation, particularly in head-to-head studies against standard-of-care agents, to better define its potential clinical utility. Researchers are encouraged to consider the specific molecular profiles of tumors, such as IDH mutations in glioma, which may confer particular sensitivity to DHODH inhibition.

Orludodstat Efficacy: A Comparative Analysis in IDH1/2 Mutant vs. Wild-Type Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A clear divergence in the efficacy of Orludodstat (BAY 2402234) is observed between cancers harboring isocitrate dehydrogenase 1/2 (IDH1/2) mutations and their wild-type counterparts. Preclinical evidence strongly indicates a heightened sensitivity to this compound in IDH-mutant cancers, particularly gliomas. This selective efficacy stems from a synthetic lethal interaction, where the oncometabolite produced by mutant IDH enzymes renders cancer cells uniquely vulnerable to the inhibition of de novo pyrimidine synthesis by this compound.

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway essential for DNA replication and cell proliferation.[1][2] In cancers with IDH1/2 mutations, the enzyme gains a neomorphic function, leading to the accumulation of high levels of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[3][4] This accumulation creates a state of metabolic stress and sensitizes the cells to disruptions in nucleotide synthesis.[3] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to DNA damage and cell death, particularly in the already stressed IDH-mutant cells.[3][5][6]

In contrast, IDH wild-type cancers, which do not produce 2-HG, are generally less dependent on the de novo pyrimidine synthesis pathway and exhibit lower sensitivity to this compound.[1][3] However, some efficacy has been noted in certain IDH wild-type models, such as glioblastoma xenografts lacking EGFR amplification, suggesting other factors may influence sensitivity.[6]

Quantitative Efficacy of this compound: IDH1/2 Mutant vs. Wild-Type

The differential response to this compound is evident in both in vitro and in vivo studies. Isogenic cell line models, where the only significant difference is the IDH1 mutation status, provide a direct comparison of the drug's cytotoxic effects.

Cell Line / ModelIDH StatusAssay TypeEfficacy MetricThis compound (BAY 2402234) Concentration / DoseOutcomeReference
HOG (Human Oligodendroglioma)IDH1-R132H (Mutant)Cell Death Assay% Cell Death~10-100 nMSignificantly higher cell death compared to wild-type.[1][7]
HOGIDH1-WT (Wild-Type)Cell Death Assay% Cell Death~10-100 nMMinimal cell death observed.[1][7]
Orthotopic HOG XenograftIDH1-R132H (Mutant)In Vivo SurvivalMedian SurvivalNot SpecifiedSignificantly prolonged survival compared to vehicle control.[1]
Orthotopic MGG152 XenograftIDH1-WT (Wild-Type)In Vivo SurvivalMedian SurvivalNot SpecifiedNo significant survival benefit compared to vehicle control.[3]
Patient-Derived GSCsIDH1-MutantCell ViabilityRelative ViabilityNot SpecifiedHigher sensitivity compared to IDH1-WT GSCs.[3]
Patient-Derived GSCsIDH1-WTCell ViabilityRelative ViabilityNot SpecifiedLower sensitivity compared to IDH1-mutant GSCs.[3]

Experimental Methodologies

The following protocols are representative of the key experiments used to evaluate the differential efficacy of this compound.

In Vitro Cell Death Assay

This protocol is based on studies comparing isogenic IDH1-mutant and wild-type cell lines.[1][7]

  • Cell Culture: Human oligodendroglioma (HOG) cells engineered to express either mutant IDH1 (HOG-R132H) or wild-type IDH1 (HOG-EV) are cultured in standard growth medium.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (BAY 2402234) or DMSO as a vehicle control. A parallel set of cells is co-treated with 100 µM uridine to confirm that the cytotoxic effects are on-target by rescuing the pyrimidine synthesis pathway.

  • Incubation: The treated cells are incubated for a period of 72 to 96 hours.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or a fluorescence-based cell death assay (e.g., propidium iodide staining).

  • Data Analysis: The percentage of cell death or the half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the differential sensitivity to this compound.

Orthotopic Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's efficacy in mouse models of glioma.[1][3]

  • Cell Implantation: HOG-R132H (IDH1-mutant) or MGG152 (IDH1-wild-type) glioma cells are stereotactically implanted into the brains of immunocompromised mice.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (BAY 2402234), while the control group receives a vehicle solution.

  • Survival Analysis: The primary endpoint is overall survival. The survival times of the mice in the treatment and control groups are recorded and plotted on a Kaplan-Meier curve.

  • Statistical Analysis: The statistical significance of the difference in survival between the groups is determined using a log-rank test.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the underlying biological pathway and the experimental process for evaluating this compound's efficacy.

G cluster_IDH_WT IDH Wild-Type Cell cluster_IDH_Mutant IDH Mutant Cell cluster_Pathway De Novo Pyrimidine Synthesis Isocitrate_WT Isocitrate IDH1_WT IDH1 WT Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate IDH1_WT->aKG_WT Isocitrate_Mut Isocitrate aKG_Mut α-Ketoglutarate Isocitrate_Mut->aKG_Mut IDH1_Mut IDH1 Mutant aKG_Mut->IDH1_Mut TwoHG (R)-2-Hydroxyglutarate (Oncometabolite) DHODH DHODH TwoHG->DHODH Sensitizes IDH1_Mut->TwoHG Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotate->DHODH Orotate Orotate UMP UMP -> DNA/RNA Orotate->UMP DHODH->Orotate This compound This compound This compound->DHODH G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start cell_culture Culture IDH-mutant and IDH-WT cell lines start->cell_culture xenograft_model Establish orthotopic xenograft models start->xenograft_model drug_treatment_vitro Treat with this compound (dose-response) cell_culture->drug_treatment_vitro viability_assay Assess cell viability (e.g., MTT assay) drug_treatment_vitro->viability_assay ic50_determination Determine IC50 values viability_assay->ic50_determination comparison Compare Efficacy (IDH-mutant vs. IDH-WT) ic50_determination->comparison drug_treatment_vivo Administer this compound or vehicle xenograft_model->drug_treatment_vivo survival_monitoring Monitor tumor growth and survival drug_treatment_vivo->survival_monitoring data_analysis_vivo Analyze survival data (Kaplan-Meier) survival_monitoring->data_analysis_vivo data_analysis_vivo->comparison end Conclusion comparison->end

References

Orludodstat's Potency in Pyrimidine Synthesis Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of therapeutic development, particularly in oncology and immunology, the inhibition of de novo pyrimidine synthesis has emerged as a critical strategy. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A key enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has become a prime target for a new generation of inhibitors. This guide provides a comparative analysis of Orludodstat (BAY 2402234), a novel and potent DHODH inhibitor, against other well-established pyrimidine synthesis inhibitors, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

This compound is an orally available, selective inhibitor of DHODH.[1][2][3][4] By targeting and preventing the activation of DHODH, this compound effectively blocks the fourth enzymatic step in the de novo pyrimidine synthesis pathway.[1] This inhibition leads to a depletion of uridine monophosphate (UMP), a critical precursor for DNA and RNA synthesis, thereby impeding cell division and proliferation.[1] This mechanism of action has shown potential in inducing apoptosis in susceptible tumor cells.[1]

Comparative Potency of DHODH Inhibitors

The efficacy of a DHODH inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro potency of this compound and other notable pyrimidine synthesis inhibitors against human DHODH.

Compound IC50 (nM) for human DHODH References
This compound (BAY 2402234)1.2[2]
Brequinar (DUP-785)5.2 - 20[5][6]
Teriflunomide (A77 1726)773[7]
HOSU-53Subnanomolar[8]
S4167.5[9]
S31229.2[9]
ML390Potent (specific IC50 not provided)[10]

As the data indicates, this compound demonstrates exceptional potency with a sub-nanomolar IC50 value, positioning it as one of the most potent DHODH inhibitors discovered to date. Its potency is significantly higher than that of the clinically used Teriflunomide and comparable or superior to other potent research compounds like Brequinar and the recently developed HOSU-53.[2][8]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of this compound's action and how its potency is determined, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a typical experimental workflow for assessing DHODH inhibition.

Pyrimidine_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_cytosol Orotate UMP Uridine Monophosphate (UMP) Orotate_cytosol->UMP UMPS Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate_cytosol This compound This compound This compound->Dihydroorotate_mito Inhibits

De novo pyrimidine synthesis pathway and the site of this compound inhibition.

DHODH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Recombinant human DHODH - Reaction Buffer - Dihydroorotate (DHO) - Coenzyme Q10 (CoQ10) - DCIP (redox indicator) - Test Compounds (e.g., this compound) Plate_Setup Plate Setup: - Add reaction buffer, CoQ10, and DCIP to 96-well plate - Add serial dilutions of test compounds Reagents->Plate_Setup Initiation Initiate Reaction: - Add DHO to start the reaction Plate_Setup->Initiation Incubation Incubate at a controlled temperature Initiation->Incubation Absorbance Measure Absorbance: - Monitor the reduction of DCIP over time (decrease in absorbance at 600 nm) Incubation->Absorbance Calculation Data Analysis: - Calculate the rate of reaction for each compound concentration - Determine the IC50 value Absorbance->Calculation

Generalized workflow for a DHODH enzymatic inhibition assay.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of DHODH inhibitors, detailed methodologies are crucial. Below are representative protocols for a DHODH enzymatic assay and a cell proliferation assay.

DHODH Enzymatic Inhibition Assay

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a colorimetric reagent, 2,6-dichloroindophenol (DCIP).[10]

Materials:

  • Recombinant human DHODH protein

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[10]

  • Coenzyme Q10 (CoQ10)[10]

  • 2,6-dichloroindophenol (DCIP)[10]

  • Dihydroorotic acid (DHO)[10]

  • Test compounds (e.g., this compound) dissolved in DMSO[10]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CoQ10, and DCIP.[10]

  • Dispense the reaction mixture into the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the designated wells.[10] Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

  • Initiate the enzymatic reaction by adding a solution of dihydroorotic acid (DHO) to all wells.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 600 nm over time. The reduction of DCIP by DHODH leads to a color change and a decrease in absorbance.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Inhibition Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., AML cell lines like MOLM-13, HEL, MV4-11)[2]

  • Complete growth medium

  • Test compounds (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10 mM Tris base)[11]

  • 96-well plates[11]

  • Humidified 5% CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete growth medium.[2][11] Incubate for 24 hours to allow for cell attachment and recovery.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds.[11] Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentrations and determine the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.

Conclusion

The available data robustly supports this compound as a highly potent inhibitor of DHODH, exhibiting superior in vitro activity compared to many existing pyrimidine synthesis inhibitors. Its low nanomolar potency highlights its potential as a promising therapeutic candidate for diseases driven by rapid cell proliferation, such as acute myeloid leukemia.[3] The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the efficacy of this compound and other DHODH inhibitors in various preclinical models. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties will be critical in translating its potent in vitro activity into clinical success.

References

Orludodstat: A Comparative Guide to Synergistic Targeted Therapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orludodstat (BAY 2402234), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic agent in oncology. By targeting the de novo pyrimidine synthesis pathway, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. While showing promise as a monotherapy, the true potential of this compound may lie in its synergistic effects when combined with other targeted therapies. This guide provides a comparative overview of preclinical data supporting the use of this compound in combination with targeted agents in various cancer types, complete with experimental data and detailed protocols to inform further research and development.

Mechanism of Action: this compound

This compound exerts its anticancer effects by inhibiting DHODH, a mitochondrial enzyme crucial for the fourth step in the de novo synthesis of pyrimidines.[1] This inhibition leads to a depletion of the pyrimidine pool, which in turn triggers cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for their proliferation.

Orludodstat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Synthesis Pyrimidine_Synthesis Orotate->Pyrimidine_Synthesis DHODH DHODH DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis leads to This compound This compound This compound->DHODH inhibits

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Synergistic Combinations with Targeted Therapies

Preclinical studies have identified several targeted therapies that exhibit synergistic anti-tumor activity when combined with this compound. This section details the experimental evidence and protocols for these promising combinations.

This compound and Abiraterone in Castration-Resistant Prostate Cancer (CRPC)

Rationale: CRPC often remains dependent on androgen receptor (AR) signaling. While abiraterone inhibits androgen synthesis, tumors can develop resistance. Targeting a fundamental metabolic pathway with this compound offers a complementary approach to induce cancer cell death.

A preclinical study investigating the combination of the DHODH inhibitor BAY2402234 (this compound) with the androgen synthesis inhibitor abiraterone in CRPC models demonstrated a significant synergistic effect. The combination therapy led to decreased intratumoral testosterone levels and induced apoptosis, resulting in the inhibition of tumor growth in both CWR22Rv1 xenograft tumors and patient-derived xenograft organoids.[1][2]

Quantitative Data Summary:

Cell Line/ModelTreatmentOutcomeResult
CWR22Rv1 XenograftThis compound + AbirateroneTumor GrowthSignificant inhibition compared to single agents[1][2]
CRPC PDX OrganoidsThis compound + AbirateroneApoptosisIncreased apoptosis compared to single agents[1][2]
CRPC CellsThis compound + AbirateroneIntratumoral TestosteroneDecreased levels compared to this compound alone[1][2]

Experimental Protocol: In Vivo Xenograft Study

  • Cell Line: CWR22Rv1 human prostate carcinoma cells.

  • Animal Model: Male BALB/c nude mice.

  • Tumor Implantation: 1 x 10^6 CWR22Rv1 cells in Matrigel were subcutaneously injected into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control

    • This compound (dose and schedule to be determined based on the full publication)

    • Abiraterone (dose and schedule to be determined based on the full publication)

    • This compound + Abiraterone

  • Administration: this compound administered orally, abiraterone administered orally.

  • Endpoints: Tumor volume measured regularly with calipers. At the end of the study, tumors were excised for analysis of apoptosis (e.g., TUNEL assay) and intratumoral testosterone levels (e.g., LC-MS/MS).

Orludodstat_Abiraterone_Synergy This compound This compound DHODH DHODH This compound->DHODH inhibits Synergistic_Inhibition Synergistic_Inhibition This compound->Synergistic_Inhibition Abiraterone Abiraterone CYP17A1 CYP17A1 Abiraterone->CYP17A1 inhibits Abiraterone->Synergistic_Inhibition Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis enables Androgen_Synthesis Androgen_Synthesis CYP17A1->Androgen_Synthesis enables Tumor_Growth Tumor_Growth Pyrimidine_Synthesis->Tumor_Growth promotes Androgen_Synthesis->Tumor_Growth promotes Synergistic_Inhibition->Tumor_Growth strongly inhibits

Caption: this compound and Abiraterone synergistically inhibit tumor growth.

This compound and CDK4/6 Inhibitors in Hepatocellular Carcinoma (HCC)

Rationale: The cyclin D-CDK4/6-Rb pathway is frequently dysregulated in HCC. Combining a cell cycle inhibitor like a CDK4/6 inhibitor with a metabolic inhibitor like this compound can create a powerful anti-proliferative effect.

A study in the HuH7 HCC cell line demonstrated that the combination of the CDK4/6 inhibitor palbociclib and the DHODH inhibitor BAY2402234 (this compound) resulted in a complete prevention of DNA synthesis.[3] At higher concentrations, palbociclib synergistically enhanced the cell-killing effects of this compound.[3]

Quantitative Data Summary:

Cell LineTreatmentOutcomeResult
HuH7Palbociclib (50 nM) + this compound (5 nM)DNA Synthesis (BrdU uptake)Complete prevention[3]
HuH7Palbociclib (5 µM) + this compound (≤1 nM)Cell ViabilitySynergistic enhancement of cell killing[3]

Experimental Protocol: Cell Viability and DNA Synthesis Assays

  • Cell Line: HuH7 human hepatocellular carcinoma cells.

  • Cell Culture: Cells were cultured in appropriate media and conditions.

  • Drug Treatment: Cells were treated with a matrix of concentrations of palbociclib and this compound, both alone and in combination, for 48-72 hours.

  • DNA Synthesis Assay: Bromodeoxyuridine (BrdU) incorporation was measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: Cell viability was assessed using a standard method such as MTT or CellTiter-Glo assay.

  • Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Orludodstat_Palbociclib_Synergy This compound This compound DHODH DHODH This compound->DHODH inhibits Palbociclib Palbociclib CDK4/6 CDK4/6 Palbociclib->CDK4/6 inhibits Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis enables G1-S_Phase_Transition G1-S_Phase_Transition CDK4/6->G1-S_Phase_Transition promotes DNA_Synthesis DNA_Synthesis Pyrimidine_Synthesis->DNA_Synthesis G1-S_Phase_Transition->DNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation DHODH_Venetoclax_Synergy DHODH_Inhibitor DHODH_Inhibitor DHODH DHODH DHODH_Inhibitor->DHODH inhibits MCL1_MYC_Upregulation MCL-1/MYC Upregulation (Resistance) DHODH_Inhibitor->MCL1_MYC_Upregulation downregulates Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits Venetoclax->MCL1_MYC_Upregulation can induce Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis enables Apoptosis_Inhibition Apoptosis_Inhibition BCL2->Apoptosis_Inhibition promotes Cell_Survival Cell_Survival Pyrimidine_Synthesis->Cell_Survival Apoptosis_Inhibition->Cell_Survival DHODH_ATR_Inhibitor_Synergy DHODH_Inhibitor DHODH_Inhibitor DHODH DHODH DHODH_Inhibitor->DHODH inhibits ATR_Inhibitor ATR_Inhibitor ATR ATR ATR_Inhibitor->ATR inhibits DNA_Damage_Response DNA_Damage_Response ATR_Inhibitor->DNA_Damage_Response Pyrimidine_Depletion Pyrimidine_Depletion DHODH->Pyrimidine_Depletion prevents ATR->DNA_Damage_Response mediates Replication_Stress Replication_Stress Pyrimidine_Depletion->Replication_Stress induces Replication_Stress->ATR activates Cell_Death Cell_Death DNA_Damage_Response->Cell_Death prevents

References

A Meta-Analysis of Clinical Trial Data for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial data for prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors. DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancer.[1][3] This guide summarizes quantitative data on efficacy and safety, details key experimental protocols, and visualizes the underlying biological pathways and workflows.

Comparative Efficacy of DHODH Inhibitors

The clinical efficacy of DHODH inhibitors has been evaluated in various disease contexts. Below is a summary of key performance indicators from clinical trials for leflunomide in rheumatoid arthritis (RA), teriflunomide in multiple sclerosis (MS), and brequinar in solid tumors.

Inhibitor Indication Trial/Study Key Efficacy Endpoints & Results Comparator
Leflunomide Rheumatoid ArthritisPhase III (US301)ACR20 Response Rate: 52% with leflunomide.[4]Placebo, Methotrexate
Non-interventional studyDAS28 Response: 71.9% at 12 weeks, 84.6% at 24 weeks. 25% achieved clinical remission (DAS28 ≤ 2.6).[5]Baseline
5-year follow-upMaintained ACR20, ACR50, and ACR70 response rates and HAQ scores for up to 5 years.[6]Baseline
Teriflunomide Multiple SclerosisTEMSO (Phase III)Annualized Relapse Rate (ARR): 31.2% reduction (7mg) and 31.5% reduction (14mg) vs. placebo (p<0.001).[7][8] Disability Progression: 20.2% with 14mg teriflunomide vs. 27.3% with placebo (p=0.03).[8]Placebo
TOWER (Phase III)Significantly reduced ARR compared to placebo.[9]Placebo
Observational StudyMean ARR: Decreased by 80.8% from 0.26 at 1-year pre-teriflunomide to 0.05 at 2-years post-initiation (p<0.001).[10]Pre-treatment
Brequinar Refractory Solid TumorsPhase INo objective tumor responses observed.[3][11][12][13]Dose-escalation

Comparative Safety and Tolerability

The safety profiles of DHODH inhibitors are a critical consideration in their clinical application. The following table summarizes common adverse events (AEs) observed in clinical trials.

Inhibitor Common Adverse Events (>10% incidence where reported) Serious Adverse Events
Leflunomide Diarrhea, nausea, reversible alopecia, elevated liver enzymes, gastrointestinal symptoms, allergic reactions.[1][5]Hepatotoxicity (especially in combination with methotrexate), severe infections.[2][5]
Teriflunomide Diarrhea, nausea, hair thinning, elevated liver enzymes.[8]Liver failure, neutropenia, hypertension.
Brequinar Thrombocytopenia, severe desquamative maculopapular dermatitis, mucositis, nausea and vomiting, malaise, anorexia, diarrhea.[11]Dose-limiting thrombocytopenia and dermatitis.[11]

Investigational DHODH Inhibitors

Several next-generation DHODH inhibitors are in clinical development, aiming for improved potency and safety.

Inhibitor Developer Indication(s) Key Preclinical/Clinical Findings
ASLAN003 ASLAN PharmaceuticalsAutoimmune Diseases, Acute Myeloid Leukemia (AML)Over 30 times more potent than teriflunomide in preclinical models.[14] Well-tolerated in Phase 1 and 2 studies at doses up to 400 mg/day.[14] Granted orphan drug designation for AML.[15][16]
BAY 2402234 BayerMyeloid MalignanciesDemonstrates brain penetrance and efficacy in preclinical models of IDH-mutant gliomas.[17] Currently in clinical trials for myeloid malignancies.[18]

Experimental Protocols

Assessment of Clinical Efficacy in Rheumatoid Arthritis (ACR20/50/70)
  • Objective: To measure the improvement in RA signs and symptoms.

  • Methodology: The American College of Rheumatology (ACR) response criteria are used. An ACR20 response, for instance, is defined as at least a 20% improvement in the following:

    • Tender joint count.

    • Swollen joint count.

    • And at least a 20% improvement in three of the following five criteria:

      • Patient's assessment of pain.

      • Patient's global assessment of disease activity.

      • Physician's global assessment of disease activity.

      • Patient's assessment of physical function (measured by the Health Assessment Questionnaire - HAQ).

      • Erythrocyte sedimentation rate or C-reactive protein level.

  • Data Collection: Joint counts, patient and physician assessments, and laboratory markers are collected at baseline and at specified follow-up intervals throughout the clinical trial.[6]

Assessment of Clinical Efficacy in Multiple Sclerosis (ARR and EDSS)
  • Objective: To evaluate the effect of treatment on relapse frequency and disability progression.

  • Methodology:

    • Annualized Relapse Rate (ARR): Calculated as the total number of confirmed relapses divided by the total number of patient-years in the study. A relapse is a new or recurrent neurological symptom lasting at least 24 hours in the absence of fever or infection.

    • Expanded Disability Status Scale (EDSS): A method of quantifying disability in MS. Scores range from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments. Disability progression is typically defined as a sustained increase in the EDSS score for a predefined period (e.g., 3 or 6 months).[7][19]

  • Data Collection: Neurological examinations and patient-reported relapse information are collected at scheduled study visits.

Tumor Response Evaluation in Solid Tumors (RECIST 1.1)
  • Objective: To provide an objective and standardized measure of tumor response to treatment.

  • Methodology: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is utilized.[20][21]

    • Target Lesions: Up to five of the largest measurable lesions (and a maximum of two per organ) are selected for measurement. The sum of the longest diameters of these lesions is calculated at baseline.

    • Response Categories:

      • Complete Response (CR): Disappearance of all target lesions.

      • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.

      • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study, and an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.

      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

  • Data Collection: Tumor measurements are obtained from imaging scans (e.g., CT, MRI) at baseline and at regular intervals during treatment.

In Vitro Lymphocyte Proliferation Assay
  • Objective: To assess the inhibitory effect of DHODH inhibitors on the proliferation of activated lymphocytes.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved.[22]

    • Stimulation and Treatment: Cells are stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens in the presence of varying concentrations of the DHODH inhibitor or a vehicle control.

    • Incubation: Cells are cultured for a period of 3 to 5 days to allow for proliferation.

    • Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. The degree of proliferation is determined by the reduction in CFSE fluorescence.[23]

  • Data Analysis: The percentage of proliferating cells and the proliferation index are calculated for each treatment condition.

Visualizations

Signaling Pathway of DHODH Inhibition

Proliferation_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs label_cfse Label cells with CFSE fluorescent dye isolate_pbmcs->label_cfse stimulate_treat Stimulate with mitogens & Treat with DHODH inhibitor label_cfse->stimulate_treat incubate Incubate for 3-5 days stimulate_treat->incubate flow_cytometry Analyze CFSE dilution by Flow Cytometry incubate->flow_cytometry analyze_data Calculate percentage of proliferating cells flow_cytometry->analyze_data end End analyze_data->end

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Orludodstat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are provided as a general guideline for the disposal of the research compound Orludodstat. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations governing pharmaceutical waste disposal. This document is intended for use by trained laboratory personnel.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment must be conducted. This involves reviewing the this compound Safety Data Sheet (SDS) to understand its physical and chemical properties, toxicity, and any specific handling requirements.

Table 1: this compound Hazard Identification

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Corrosion/Irritation Not ClassifiedWash hands thoroughly after handling.
Serious Eye Damage/Irritation Not ClassifiedWear eye protection.
Aquatic Hazard (Acute) Category 3Avoid release to the environment.

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Nitrile, chemical-resistantTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Eye Protection Safety glasses with side shields or gogglesTo prevent eye exposure from splashes or dust.
Respiratory Protection N95 respirator (if handling fine powder)To prevent inhalation of airborne particles.

Disposal Workflow for this compound

The following workflow outlines the decision-making process for the proper disposal of this compound waste. This process ensures that the waste is categorized and disposed of in accordance with its properties and regulatory requirements.

start Start: this compound Waste Generated assess Assess Waste Type start->assess is_contaminated Is it Contaminated with other hazardous materials? assess->is_contaminated uncontaminated Uncontaminated this compound is_contaminated->uncontaminated No contaminated Contaminated this compound is_contaminated->contaminated Yes package_uncontaminated Package in a designated, labeled waste container uncontaminated->package_uncontaminated package_contaminated Segregate and package based on the nature of the contaminant contaminated->package_contaminated dispose_uncontaminated Dispose as non-hazardous pharmaceutical waste package_uncontaminated->dispose_uncontaminated dispose_contaminated Dispose according to the most hazardous component's protocol package_contaminated->dispose_contaminated end End: Disposal Complete dispose_uncontaminated->end dispose_contaminated->end

Caption: this compound Waste Disposal Workflow.

Step-by-Step Disposal Protocol

This protocol provides detailed steps for the disposal of uncontaminated solid this compound waste.

Experimental Protocol: Disposal of Uncontaminated Solid this compound

  • Preparation:

    • Ensure all required PPE is correctly worn.

    • Designate a specific area within the laboratory for waste accumulation.

    • Prepare a designated, clearly labeled, leak-proof waste container. The label should include "this compound Waste," the date, and the hazard symbols as per the SDS.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a chemically compatible scoop or spatula.

    • Avoid generating dust. If working with a fine powder, perform this step in a chemical fume hood.

  • Container Sealing and Storage:

    • Securely seal the lid of the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any residual contamination.

    • Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste container by a licensed hazardous waste disposal company.

    • Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

Table 3: Emergency Response Procedures

IncidentProcedure
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Control the source of the spill if it is safe to do so. Contain the spill using an appropriate absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area.

Essential Safety and Operational Protocols for Handling Orlistat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Orlistat, a lipase inhibitor used in obesity management. Adherence to these protocols will minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.

Personal Protective Equipment (PPE)

When handling Orlistat, especially in its pure, powdered form, a comprehensive PPE strategy is crucial to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE for various laboratory activities involving Orlistat.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Primary: Nitrile gloves (double-gloving recommended), disposable gown or lab coat, safety glasses with side shields or chemical splash goggles. Secondary (if not in a fume hood): NIOSH-approved N95 filtering facepiece respirator or a higher level of respiratory protection such as a powered air-purifying respirator (PAPR) may be required based on risk assessment.
Preparing Solutions Nitrile gloves, disposable gown or lab coat, chemical splash goggles.
General Handling and Analysis Nitrile gloves, lab coat, safety glasses.

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Operational Plans: A Step-by-Step Guide

  • Preparation: Before handling Orlistat powder, ensure the work area, preferably a chemical fume hood or a designated area with good ventilation, is clean and uncluttered.

  • Donning PPE: Put on a lab coat, followed by safety glasses or goggles. Don the inner pair of nitrile gloves, then the outer pair. If required, don a respirator according to the manufacturer's instructions and ensure a proper fit.

  • Handling: Carefully weigh and handle the Orlistat powder to minimize dust generation. Use spatulas and other appropriate tools.

  • Cleaning: After handling, decontaminate the work surface with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

In the event of an Orlistat powder spill, follow these steps to ensure safe and effective cleanup:

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, a disposable gown, and safety goggles. For larger spills, a respirator is recommended.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of the powder.

  • Cleanup: Moisten the absorbent material with water to dampen the powder, which will reduce the risk of it becoming airborne.[1] Carefully scoop the dampened material into a sealable plastic bag or container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.

  • Disposal: Label the container with the spilled material's identity and dispose of it as hazardous chemical waste according to your institution's guidelines.

  • Doff PPE and Wash Hands: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly.

Disposal Plan

All waste contaminated with Orlistat, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow these guidelines:

  • Segregation: Do not mix Orlistat waste with general laboratory trash.

  • Containment: Collect all solid waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "Orlistat."

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour Orlistat solutions down the drain, as it is harmful to aquatic life with long-lasting effects.[2][3][4][5]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Quantitative Data Summary

The following table provides key quantitative data for Orlistat.

PropertyValue
Molecular Formula C29H53NO5
Molecular Weight 495.73 g/mol [4][5]
Appearance White to off-white crystalline powder[6][7]
Solubility Practically insoluble in water; freely soluble in chloroform; very soluble in methanol and ethanol.[6][7]

Safe Handling Workflow for Orlistat

Orlistat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_waste Waste Disposal A Assess Risks & Review SDS B Select & Don PPE A->B C Weighing/Aliquoting in Ventilated Area B->C D Solution Preparation C->D E Decontaminate Work Area D->E F Doff & Dispose of PPE E->F G Wash Hands F->G H Segregate Orlistat Waste F->H I Label Hazardous Waste Container H->I J Arrange for Disposal I->J

Caption: Workflow for the safe handling of Orlistat from preparation to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.